RG 6866
描述
属性
IUPAC Name |
N-hydroxy-N-methyl-2-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19)16(18)11-13-7-9-15(10-8-13)20-12-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPWMRYZURXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152930 | |
| Record name | RG 6866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120602-97-3 | |
| Record name | RG 6866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 6866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RG 6866: A Technical Overview of a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of RG 6866, a potent inhibitor of 5-lipoxygenase (5-LOX). The information presented herein is compiled from available scientific literature to support further research and development in the field of inflammatory and allergic diseases.
Core Compound Information
This compound, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, has demonstrated significant inhibitory activity against the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in the pathophysiology of a range of inflammatory conditions, including asthma.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the conversion of arachidonic acid to biologically active leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking this crucial enzymatic step, this compound effectively reduces the production of these pro-inflammatory mediators. The compound did not show inhibitory effects on 3H-LTD4 binding to guinea pig membranes, indicating its action is on the synthesis pathway rather than at the receptor level.[1]
Figure 1: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Potency and Efficacy Data
Quantitative data for the in vitro potency and in vivo efficacy of this compound are summarized below.
Table 1: In Vitro Potency of this compound
| Assay System | Endpoint Measured | IC50 (µM) | Species |
| Isolated Peritoneal Polymorphonuclear (PMN) cells | 5-HETE production from arachidonic acid | 0.20 | Guinea Pig |
| Supernatant fraction from PMNs | 5-HETE production | 0.23 | Guinea Pig |
Data sourced from PubMed.[1]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint Measured | Route of Administration | ED50 (mg/kg) | Species |
| Actively sensitized guinea pigs (pulmonary anaphylaxis model) | Inhibition of LTC4 formation | Oral (i.g.) | 24.0 | Guinea Pig |
| Actively sensitized guinea pigs (pulmonary anaphylaxis model) | Inhibition of mortality (at 50 mg/kg) | Oral (i.g.) | - | Guinea Pig |
Data sourced from PubMed.[1]
Experimental Protocols
Detailed experimental protocols for the key studies cited are provided below.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound on 5-LOX from guinea pig peritoneal PMN cells.
Figure 2: Experimental workflow for the in vitro 5-LOX inhibition assay.
Methodology:
-
Preparation of PMN Cells: Peritoneal polymorphonuclear (PMN) cells are harvested from guinea pigs following standard procedures. The cells are then isolated and purified.
-
Inhibition Assay: The isolated PMN cells are incubated with varying concentrations of this compound.
-
Reaction Initiation: The 5-lipoxygenase reaction is initiated by the addition of arachidonic acid.
-
Metabolite Analysis: The reaction is terminated, and the resulting eicosanoids are extracted. The production of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a stable metabolite of the 5-LOX pathway, is quantified, typically by high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of this compound that causes a 50% inhibition of 5-HETE production (IC50) is calculated from the dose-response curve.
A similar protocol is followed for the supernatant fraction of PMNs.
In Vivo Pulmonary Anaphylaxis Model
This protocol describes the in vivo evaluation of this compound in an actively sensitized guinea pig model of pulmonary anaphylaxis.
Figure 3: Experimental workflow for the in vivo pulmonary anaphylaxis model.
Methodology:
-
Animal Sensitization: Guinea pigs are actively sensitized with an antigen, such as ovalbumin, to induce an allergic state.
-
Pre-treatment: Prior to antigen challenge, the animals are pre-treated with indomethacin (a cyclooxygenase inhibitor), propranolol (a beta-blocker), and pyrilamine (an antihistamine) to isolate the effects of leukotrienes.
-
Drug Administration: this compound is administered orally at various doses.
-
Antigen Challenge: The sensitized animals are challenged with the antigen to induce systemic anaphylaxis and LTD4-dependent bronchoconstriction.
-
Efficacy Evaluation: The efficacy of this compound is determined by its ability to inhibit antigen-induced mortality and to reduce the formation of LTC4 in the animals. The dose required to achieve 50% inhibition of LTC4 formation (ED50) is calculated.
Selectivity and Pharmacokinetics
Currently, there is no publicly available information on the selectivity profile of this compound against other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX) or cyclooxygenase enzymes (COX-1, COX-2). Similarly, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported in the available literature.
Summary and Future Directions
This compound is a potent 5-lipoxygenase inhibitor with demonstrated in vitro and in vivo activity. Its ability to inhibit the production of pro-inflammatory leukotrienes makes it a compound of interest for the potential treatment of inflammatory and allergic disorders. Further research is warranted to fully characterize its selectivity profile, pharmacokinetic properties, and potential for clinical development.
References
An In-depth Technical Guide to RG 6866 and the Leukotriene Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotrienes are potent pro-inflammatory lipid mediators derived from the enzymatic oxygenation of arachidonic acid. Their synthesis is a key driver in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The enzyme 5-lipoxygenase (5-LOX) is a critical control point in the leukotriene synthesis pathway, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the leukotriene synthesis pathway and the mechanism of action of RG 6866, a potent inhibitor of 5-LOX. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the key biological and experimental processes to support researchers and drug development professionals in this field.
The Leukotriene Synthesis Pathway: A Central Inflammatory Cascade
The production of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. The pathway then proceeds through a series of enzymatic steps, with 5-lipoxygenase (5-LOX) playing a pivotal role.
Key Steps in Leukotriene Synthesis:
-
Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid (AA).
-
FLAP-Mediated Transfer: The 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein, binds to arachidonic acid and presents it to 5-LOX.[1]
-
5-LOX-Catalyzed Oxygenation: 5-LOX, a cytosolic enzyme that translocates to the nuclear envelope upon cell activation, catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2]
-
Formation of Leukotriene A4 (LTA4): 5-LOX further catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[2] This is a crucial branching point in the pathway.
-
Synthesis of Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to leukotriene B4 (LTB4), a potent chemoattractant for inflammatory cells.[2]
-
Synthesis of Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with glutathione to form leukotriene C4 (LTC4).[2] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4. Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes and are potent bronchoconstrictors and promoters of vascular permeability.
This compound: A Potent 5-Lipoxygenase Inhibitor
This compound, chemically known as N-methyl-4-(phenylmethoxy)benzeneacetohydroxamic acid, is a potent and selective inhibitor of 5-lipoxygenase.[3] By directly targeting 5-LOX, this compound effectively blocks the initial and rate-limiting steps of the leukotriene synthesis pathway, thereby preventing the production of both LTB4 and the cysteinyl leukotrienes.
Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the 5-LOX enzyme, preventing it from binding to its substrate, arachidonic acid. This non-redox mechanism of inhibition is a key characteristic of this class of compounds. The inhibition of 5-LOX by this compound leads to a significant reduction in the downstream production of all leukotrienes.
Quantitative Data on Inhibitor Potency
The potency of this compound has been quantified in both in vitro and in vivo studies.[3] A comparative summary of the potency of this compound and other notable 5-LOX and FLAP inhibitors is presented below.
| Compound Name | Target | Assay Type | Species | IC50 (µM) | ED50 (mg/kg) | Reference |
| This compound | 5-LOX | 5-HETE production in PMNs | Guinea Pig | 0.20 | [3] | |
| This compound | 5-LOX | 5-HETE production in PMN supernatant | Guinea Pig | 0.23 | [3] | |
| This compound | 5-LOX | Inhibition of LTC4 formation | Guinea Pig | 24.0 | [3] | |
| Zileuton | 5-LOX | 5-HETE synthesis in rat PMNL | Rat | 0.5 | [4] | |
| Zileuton | 5-LOX | LTB4 biosynthesis in rat PMNL | Rat | 0.4 | [4] | |
| Zileuton | 5-LOX | LTB4 biosynthesis in human PMNL | Human | 0.4 | [4] | |
| Zileuton | 5-LOX | LTB4 biosynthesis in human whole blood | Human | 0.9 | [4] | |
| Zileuton | 5-LOX | 6-sulfidopeptide LT formation | Rat | 3 | [4] | |
| Zileuton | 5-LOX | Arachidonic-acid induced mouse ear edema | Mouse | 31 | [4] | |
| PF-4191834 | 5-LOX | Enzyme assay | Human | 0.229 | [5] | |
| PF-4191834 | 5-LOX | Inhibition in human blood cells (IC80) | Human | 0.370 | [5] | |
| MK-886 | FLAP | COX-1 inhibition | - | 8 | [6] | |
| MK-886 | FLAP | 12-HHT and Thromboxane B2 formation | Human | 13-15 | [6] | |
| Nordihydroguaiaretic acid (NDGA) | 5-LOX | 5-HETE and dihydroxy acid formation | Guinea Pig | 2 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Inhibition of 5-HETE Production in Isolated Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells
This assay assesses the ability of a test compound to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of the 5-LOX pathway, in isolated inflammatory cells.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Sterile 12% sodium caseinate solution in saline
-
Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Arachidonic acid
-
Calcium ionophore A23187
-
This compound or other test compounds
-
Methanol
-
Internal standard (e.g., 15-HETE)
-
HPLC grade solvents
Procedure:
-
Induction of Peritonitis and PMN Isolation:
-
Inject guinea pigs intraperitoneally with 20 ml of sterile 12% sodium caseinate solution.
-
After 16-18 hours, euthanize the animals and lavage the peritoneal cavity with 50 ml of cold, sterile HBSS (Ca2+/Mg2+-free).
-
Collect the peritoneal exudate and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in HBSS and layer onto Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature to separate PMNs from mononuclear cells.
-
Collect the PMN-rich pellet and wash twice with PBS. Resuspend the final cell pellet in PBS.
-
-
Inhibition Assay:
-
Pre-incubate isolated PMNs (typically 1 x 10^7 cells/ml) with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add arachidonic acid (final concentration, e.g., 10 µM) and incubate for 5 minutes.
-
Stimulate the cells with calcium ionophore A23187 (final concentration, e.g., 5 µM) and incubate for a further 10 minutes at 37°C.
-
Terminate the reaction by adding two volumes of cold methanol.
-
-
Extraction and Quantification of 5-HETE:
-
Add an internal standard (e.g., 15-HETE) to each sample.
-
Acidify the samples to pH 3.5 with formic acid and extract the lipids using a solid-phase extraction (SPE) column.
-
Elute the eicosanoids with methanol, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 235 nm.
-
Quantify the amount of 5-HETE by comparing the peak area to that of the internal standard and a standard curve.
-
-
Data Analysis:
-
Calculate the percentage inhibition of 5-HETE production for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.
-
In Vivo Inhibition of LTC4 Formation in Actively Sensitized Guinea Pigs
This in vivo model evaluates the efficacy of an orally administered test compound in inhibiting the antigen-induced synthesis of leukotriene C4 (LTC4) in a systemic anaphylaxis model.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (antigen)
-
Aluminum hydroxide (adjuvant)
-
Bordetella pertussis vaccine (adjuvant)
-
Indomethacin
-
Propranolol
-
Pyrilamine
-
This compound or other test compounds
-
Urethane (anesthetic)
-
Saline
-
Methanol
-
Internal standard (e.g., [3H]-LTC4)
-
HPLC grade solvents
-
Enzyme immunoassay (EIA) kit for LTC4 or radioimmunoassay (RIA) materials
Procedure:
-
Sensitization of Guinea Pigs:
-
Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide on day 1 and day 3. A concomitant injection of Bordetella pertussis vaccine can be used to enhance the IgE response.
-
Use the animals for the experiment 2-3 weeks after the initial sensitization.
-
-
Drug Administration and Anaphylaxis Induction:
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally to the sensitized guinea pigs.
-
After a predetermined time (e.g., 1-2 hours), pretreat the animals with indomethacin (to block the cyclooxygenase pathway), propranolol (a beta-blocker), and pyrilamine (an H1-antihistamine) to isolate the effects of leukotrienes.
-
Anesthetize the guinea pigs with urethane.
-
Induce systemic anaphylaxis by intravenous injection of a challenge dose of ovalbumin.
-
-
Sample Collection and LTC4 Measurement:
-
At a specific time point after the antigen challenge (e.g., 5 minutes), collect a blood sample via cardiac puncture.
-
Immediately add the blood to a tube containing an anticoagulant and a 5-LOX inhibitor to prevent ex vivo leukotriene synthesis.
-
Centrifuge the blood to obtain plasma.
-
Extract leukotrienes from the plasma using solid-phase extraction.
-
Quantify the levels of LTC4 in the plasma extracts using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Compare the plasma LTC4 levels in the this compound-treated group to the vehicle-treated control group.
-
Calculate the percentage inhibition of LTC4 formation.
-
Determine the ED50 value (the dose of the drug that causes 50% inhibition of the biological response) from a dose-response curve.
-
Visualizing the Core Concepts
To further elucidate the complex processes described, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathway of Leukotriene Synthesis
Caption: The leukotriene synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro 5-HETE Inhibition Assay
Caption: Workflow for the in vitro 5-HETE production inhibition assay.
Experimental Workflow for In Vivo LTC4 Inhibition Assay
Caption: Workflow for the in vivo LTC4 formation inhibition assay.
Conclusion
This compound is a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. By effectively blocking this pathway, this compound holds significant therapeutic potential for the treatment of a variety of inflammatory disorders. The detailed experimental protocols and comparative quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of the leukotriene pathway and to develop novel anti-inflammatory therapies. The provided visualizations offer a clear and concise representation of the complex biological and experimental processes involved.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of 5-lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for inhibition of leukotriene A4 synthesis by 5,8,11,14-eicosatetraynoic acid in guinea pig polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RG 6866: A 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful mediators of inflammation. Identified as N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide, this compound has demonstrated significant inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the 5-lipoxygenase signaling pathway.
Chemical Structure and Properties
This compound, also known by its synonym N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a hydroxamic acid derivative. Its chemical identity has been confirmed with the CAS Registry Number 120602-97-3.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide | [1] |
| Synonyms | N-methyl-4-benzyloxyphenylacetohydroxamic acid, Rev 6866 | [1] |
| CAS Number | 120602-97-3 | [1] |
| Molecular Formula | C16H17NO3 | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| InChIKey | MYMPWMRYZURXNI-UHFFFAOYSA-N | [1] |
| H-Bond Donor Count | 1 | [1] |
| H-Bond Acceptor Count | 3 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes. By blocking 5-LOX, this compound effectively halts the synthesis of pro-inflammatory leukotrienes, such as Leukotriene C4 (LTC4), which are involved in the pathophysiology of various inflammatory diseases.[2]
The generation of leukotrienes from arachidonic acid is a multi-step process initiated by the activation of 5-LOX. This compound intervenes early in this pathway, preventing the formation of the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and consequently, the downstream leukotrienes.[2]
Biological Activity and Efficacy
Studies have demonstrated the potent inhibitory effects of this compound on 5-LOX activity in both cellular and whole-animal models.
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Model System | Endpoint | Result |
| In Vitro 5-LOX Inhibition | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | Inhibition of 5-HETE formation | IC50 = 0.20 µM[2] |
| In Vitro 5-LOX Inhibition | Supernatant from PMNs | Inhibition of 5-HETE production | IC50 = 0.23 µM[2] |
| In Vivo Leukotriene Inhibition | Actively sensitized guinea pigs | Inhibition of LTC4 formation | ED50 = 24.0 mg/kg (oral)[2] |
| In Vivo Anaphylaxis Model | Actively sensitized guinea pigs | Inhibition of antigen-induced systemic anaphylaxis and LTD4-dependent bronchoconstriction | Dose-dependent inhibition[2] |
| In Vivo Pulmonary Anaphylaxis | Actively sensitized guinea pigs | Inhibition of mortality | Significant inhibition at 50 mg/kg (intragastric)[2] |
Experimental Protocols
The following are representative protocols for the key experiments cited. The specific details are based on the methods described in the primary literature for similar assays.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines the measurement of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid) formation in isolated guinea pig peritoneal polymorphonuclear (PMN) cells.
Methodology:
-
Isolation of PMNs: Guinea pig peritoneal PMNs are isolated using standard procedures involving peritoneal lavage.
-
Pre-incubation: The isolated PMNs are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: The cells are then stimulated with a solution of arachidonic acid to initiate the 5-LOX pathway.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for the enzymatic conversion of arachidonic acid.
-
Termination and Extraction: The reaction is terminated, and the lipids, including 5-HETE, are extracted from the cell suspension.
-
Analysis: The amount of 5-HETE produced is quantified using High-Performance Liquid Chromatography (HPLC). The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in 5-HETE formation compared to the vehicle control.
In Vivo Inhibition of LTC4 Formation
This protocol describes the assessment of this compound's ability to inhibit the formation of Leukotriene C4 (LTC4) in an in vivo model of anaphylaxis in guinea pigs.
Methodology:
-
Sensitization: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin) to induce an immune response.
-
Drug Administration: A specified dose of this compound or a vehicle control is administered orally to the sensitized animals.
-
Antigen Challenge: After a defined period to allow for drug absorption, the animals are challenged with the antigen to induce an anaphylactic reaction and leukotriene production.
-
Sample Collection: At a predetermined time point after the challenge, biological samples such as lung tissue or plasma are collected.
-
Leukotriene Extraction and Quantification: Leukotrienes are extracted from the collected samples, and the concentration of LTC4 is measured using a sensitive method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The ED50 value is determined as the dose of this compound that results in a 50% reduction in LTC4 levels compared to the vehicle-treated group.
Conclusion
This compound is a well-characterized inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to potently block the production of pro-inflammatory leukotrienes highlights its potential for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other 5-LOX inhibitors.
References
The Therapeutic Target of RG6866: A Comprehensive Technical Guide on 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic target and mechanism of action of RG6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid). RG6866 is a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are key mediators of inflammation. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Finding: RG6866 is a Selective Inhibitor of 5-Lipoxygenase
RG6866 has been identified as a selective inhibitor of 5-lipoxygenase (5-LOX) based on both in vitro and in vivo studies. The primary mechanism of action of RG6866 is the direct inhibition of 5-LOX, thereby blocking the conversion of arachidonic acid to leukotrienes. This targeted inhibition leads to a reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene C4 (LTC4) and 5-Hydroxyeicosatetraenoic acid (5-HETE)[1].
Quantitative Analysis of RG6866 Inhibitory Activity
The inhibitory potency of RG6866 has been quantified in both cellular and whole-animal models. The following tables summarize the key efficacy data.
| In Vitro Inhibition of 5-HETE Production | |
| Experimental System | Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells |
| Parameter | IC50 |
| Value | 0.20 µM |
| Experimental System | Supernatant from PMNs |
| Parameter | IC50 |
| Value | 0.23 µM |
Table 1: In vitro inhibitory concentration (IC50) of RG6866 on 5-HETE production in guinea pig PMN cells and their supernatant[1].
| In Vivo Inhibition of LTC4 Formation | |
| Experimental Model | Actively Sensitized Guinea Pigs |
| Parameter | ED50 |
| Value | 24.0 mg/kg (oral administration) |
Table 2: In vivo effective dose (ED50) of orally administered RG6866 on the formation of Leukotriene C4 in actively sensitized guinea pigs[1].
Signaling Pathway of 5-Lipoxygenase and Point of RG6866 Intervention
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. RG6866 intervenes at the initial step of this pathway.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of RG6866.
Experimental Methodologies
The following sections detail the protocols for the key experiments that established the therapeutic target of RG6866.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay determines the direct inhibitory effect of RG6866 on 5-LOX activity in isolated cells.
1. Isolation of Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells:
-
Male Hartley guinea pigs are injected intraperitoneally with 15 mL of sterile 0.9% saline.
-
Four hours later, the peritoneal cavity is lavaged with heparinized saline to collect the exudate.
-
The collected fluid is centrifuged, and the cell pellet, rich in PMNs, is washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
2. 5-HETE Generation and Measurement:
-
PMN cells are pre-incubated with various concentrations of RG6866 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Arachidonic acid (e.g., 10 µM) is added to the cell suspension to initiate the 5-LOX reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 5 minutes) and then terminated by the addition of a solvent like methanol.
-
The samples are centrifuged to remove cell debris.
-
The supernatant is analyzed for the presence of 5-HETE using techniques such as High-Performance Liquid Chromatography (HPLC) or a specific enzyme immunoassay (EIA).
3. Data Analysis:
-
The concentration of 5-HETE produced in the presence of different concentrations of RG6866 is measured.
-
The IC50 value, the concentration of RG6866 that causes 50% inhibition of 5-HETE production, is calculated from the dose-response curve.
Caption: Workflow for the in vitro 5-lipoxygenase inhibition assay.
In Vivo Model of Anaphylaxis and Leukotriene Inhibition
This model assesses the efficacy of RG6866 in a whole-animal system that mimics an allergic inflammatory response.
1. Active Sensitization of Guinea Pigs:
-
Guinea pigs are actively sensitized to an antigen, typically ovalbumin.
-
This is achieved by administering two injections of ovalbumin (e.g., 10 mg/kg, intraperitoneally) on day 1 and day 3.
-
The animals are then used for experiments approximately 2-3 weeks after the initial sensitization.
2. Induction of Anaphylaxis and Bronchoconstriction:
-
Sensitized guinea pigs are anesthetized and instrumented to measure respiratory parameters, such as intratracheal pressure, to assess bronchoconstriction.
-
To isolate the leukotriene-mediated effects, animals are pretreated with an antihistamine (e.g., pyrilamine), a beta-blocker (e.g., propranolol), and a cyclooxygenase inhibitor (e.g., indomethacin)[1].
-
Anaphylaxis is induced by an intravenous challenge with the sensitizing antigen (ovalbumin).
3. Administration of RG6866 and Measurement of LTC4:
-
RG6866 is administered orally at various doses prior to the antigen challenge.
-
Blood or other biological samples are collected at specific time points after the antigen challenge.
-
The levels of LTC4 in these samples are quantified using a specific and sensitive method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The dose-dependent inhibition of antigen-induced bronchoconstriction and the reduction in LTC4 levels by RG6866 are evaluated.
-
The ED50 value, the dose of RG6866 that produces 50% of the maximal inhibitory effect on LTC4 formation, is determined.
Caption: Workflow for the in vivo anaphylaxis and leukotriene inhibition model.
Conclusion
The collective evidence from in vitro and in vivo studies unequivocally establishes 5-lipoxygenase as the primary therapeutic target of RG6866. Its ability to potently inhibit the production of pro-inflammatory leukotrienes underscores its potential as a therapeutic agent for inflammatory diseases where the 5-LOX pathway plays a significant pathological role. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of 5-LOX inhibitors.
References
The Discovery and Development of 5-Lipoxygenase Inhibitors: From RG 6866 to Licofelone
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery and development history of a significant class of anti-inflammatory compounds, beginning with the early 5-lipoxygenase (5-LOX) inhibitor RG 6866 and culminating in the clinical development of Licofelone, a dual 5-LOX and cyclooxygenase (COX) inhibitor. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key studies.
Introduction: The Rationale for 5-Lipoxygenase Inhibition
The arachidonic acid cascade is a critical pathway in the inflammatory response, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively target the cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, they do not address the leukotriene pathway, which is governed by the 5-lipoxygenase (5-LOX) enzyme. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are potent mediators of inflammation, contributing to bronchoconstriction, vasoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.
This understanding led to the hypothesis that inhibiting 5-LOX, either alone or in combination with COX inhibition, could offer a more comprehensive anti-inflammatory therapy with a potentially improved safety profile, particularly concerning the gastrointestinal side effects associated with traditional NSAIDs.
Early Discovery: this compound, a Selective 5-LOX Inhibitor
One of the early compounds to emerge from this line of research was This compound , identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid.[1] Preclinical studies in the late 1980s demonstrated its potent and selective inhibitory activity against 5-LOX.
Preclinical Pharmacology of this compound
In vitro and in vivo studies revealed the efficacy of this compound in blocking the production of leukotrienes.
Table 1: In Vitro and In Vivo Activity of this compound [1]
| Parameter | Assay | Species | Value |
| IC50 | 5-HETE production from arachidonic acid by isolated peritoneal polymorphonuclear (PMN) cells | Guinea Pig | 0.20 µM |
| IC50 | 5-HETE production in a supernatant fraction from PMNs | Guinea Pig | 0.23 µM |
| ED50 | Inhibition of LTC4 formation | Guinea Pig | 24.0 mg/kg (oral) |
Key Preclinical Experiments with this compound
Experimental Protocol: Inhibition of 5-HETE Production in Guinea Pig PMNs [1]
-
Cell Isolation: Peritoneal polymorphonuclear (PMN) cells were isolated from guinea pigs.
-
Incubation: The isolated PMNs were incubated with arachidonic acid in the presence of varying concentrations of this compound.
-
Measurement: The production of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a stable metabolite of the 5-LOX pathway, was measured to determine the inhibitory activity of this compound. A similar protocol was followed using a supernatant fraction of PMNs.
Experimental Protocol: In Vivo Inhibition of LTC4 Formation in Guinea Pigs [1]
-
Animal Model: Actively sensitized guinea pigs were utilized.
-
Pre-treatment: Animals were pre-treated with indomethacin (to block the COX pathway), propranolol, and pyrilamine.
-
Drug Administration: this compound was administered orally at various doses.
-
Challenge: An antigen challenge was administered to induce an anaphylactic response and subsequent leukotriene production.
-
Measurement: The formation of leukotriene C4 (LTC4) was quantified to determine the in vivo efficacy of this compound.
While this compound demonstrated clear promise as a selective 5-LOX inhibitor, the field evolved towards dual inhibition of both the 5-LOX and COX pathways to achieve broader anti-inflammatory effects.
The Emergence of a Dual Inhibitor: Licofelone (ML3000)
Licofelone, also known by its development code ML3000, emerged as a leading candidate in the class of dual 5-LOX/COX inhibitors.[2][3][4] Developed by Merckle GmbH in collaboration with EuroAlliance partners Alfa Wassermann and Lacer, Licofelone was extensively studied for the treatment of osteoarthritis.[2][3][4][5]
Mechanism of Action of Licofelone
Licofelone acts as a competitive inhibitor of both 5-LOX and the two isoforms of cyclooxygenase, COX-1 and COX-2.[6][7] This dual inhibition leads to a reduction in the synthesis of both prostaglandins and leukotrienes, key mediators in the pathophysiology of osteoarthritis and inflammation.
Diagram 1: Arachidonic Acid Cascade and the Dual Inhibition by Licofelone
Caption: Licofelone inhibits both COX and 5-LOX pathways.
Synthesis of Licofelone
Several synthetic routes for Licofelone have been reported. One efficient synthesis involves the following key steps:
Experimental Protocol: A Synthetic Route to Licofelone
-
Formation of a Pyrroline Intermediate: The synthesis can be initiated by the cyclization of 4-chloro-3,3-dimethylbutyronitrile with benzylmagnesium chloride to yield 2-benzyl-4,4-dimethyl-1-pyrroline.
-
Cyclization to the Pyrrolizine Core: The pyrroline intermediate is then cyclized with 4'-chlorophenacyl bromide to form the core structure, 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine.
-
Introduction of the Acetic Acid Moiety: The acetic acid side chain is introduced via condensation with oxalyl chloride, followed by reduction and hydrolysis to yield the final product, Licofelone.
Preclinical Development of Licofelone
Extensive preclinical studies were conducted to evaluate the efficacy and safety of Licofelone in various animal models of inflammation and osteoarthritis.
Table 2: Preclinical Efficacy of Licofelone in Animal Models [7]
| Animal Model | Species | Efficacy Endpoint | ED50 / Dose |
| Carrageenan-induced paw edema | Rat | Reduction in paw edema | 11.22-27.07 mg/kg, p.o. |
| Randal Selitto hyperalgesia assay | Rat | Increase in pain threshold | 39.5-55.8 mg/kg, p.o. |
| Acetic acid-induced writhing | Mouse | Reduction in writhing | 31.33 mg/kg, p.o. |
| Incisional pain model | Rat | Mechanical hyperalgesia | 2.92 mg/kg, p.o. |
| Incisional pain model | Rat | Cold allodynia | 36.77 mg/kg, p.o. |
Experimental Protocol: Canine Model of Osteoarthritis [8]
-
Model Induction: Osteoarthritis was induced in dogs by surgically sectioning the anterior cruciate ligament (ACL) of the stifle joint.
-
Treatment Groups: Animals were divided into a placebo group and groups receiving different doses of Licofelone (e.g., 2.5 mg/kg and 5.0 mg/kg daily).
-
Duration: Treatment was administered for a defined period, typically 8 weeks.
-
Outcome Measures: Efficacy was assessed by macroscopic and histological evaluation of cartilage lesions, as well as biochemical analysis of markers of cartilage degradation and inflammation in synovial fluid and cartilage tissue.
Diagram 2: Experimental Workflow for Preclinical Osteoarthritis Study
Caption: Workflow of a canine osteoarthritis preclinical study.
Clinical Development of Licofelone
Licofelone progressed to Phase III clinical trials for the treatment of osteoarthritis, where it was compared to standard-of-care NSAIDs.
Table 3: Summary of Key Phase III Clinical Trial Results for Licofelone in Osteoarthritis
| Trial Design | Comparator | Duration | Key Efficacy Outcome (WOMAC Index) | Key Safety Outcome | Reference |
| Randomized, double-blind | Naproxen (500mg bid) | 12 weeks | 69.4% of licofelone-treated patients responded vs. 68.4% in the naproxen arm. | Fewer GI adverse events with licofelone. | [3] |
| Randomized, double-blind | Naproxen (500mg bid) | 52 weeks | Similar efficacy to naproxen. | Greater tolerability with licofelone. | |
| Randomized, double-blind | Celecoxib (200mg bid) | 4 weeks | No difference in efficacy. | Fewer adverse events with licofelone. | [3] |
| Randomized, double-blind, multicenter | Naproxen (500mg bid) | 24 months | Significantly less cartilage volume loss in the licofelone group. | Good safety profile for both groups. | [8] |
Experimental Protocol: Phase III Clinical Trial in Knee Osteoarthritis [8]
-
Patient Population: Patients with symptomatic osteoarthritis of the knee, meeting the American College of Rheumatology (ACR) criteria.
-
Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial.
-
Interventions: Patients were randomized to receive either Licofelone (e.g., 200 mg twice daily) or a comparator NSAID such as naproxen (e.g., 500 mg twice daily).
-
Primary Efficacy Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis (WOMAC) Index score.
-
Secondary and Safety Endpoints: Assessment of joint space width by X-ray, cartilage volume by MRI, and the incidence of adverse events, particularly gastrointestinal events.
Conclusion and Future Perspectives
The development journey from the selective 5-LOX inhibitor this compound to the dual 5-LOX/COX inhibitor Licofelone illustrates a significant evolution in the strategy for treating inflammatory diseases like osteoarthritis. While this compound provided proof-of-concept for the therapeutic potential of 5-LOX inhibition, the dual-action mechanism of Licofelone offered a more comprehensive approach to blocking the key pathways of the arachidonic acid cascade.
Clinical trials demonstrated that Licofelone has comparable efficacy to established NSAIDs in managing the symptoms of osteoarthritis, with a potentially improved gastrointestinal safety profile.[9] Furthermore, long-term studies suggested a possible disease-modifying effect by reducing cartilage loss.[8] Despite the promising clinical data, Licofelone has not yet been submitted for regulatory approval.[5]
The in-depth understanding of the discovery and development of these compounds provides valuable insights for researchers and drug development professionals. The data and methodologies presented herein serve as a comprehensive resource for those working on the next generation of anti-inflammatory therapies. The continued exploration of dual-inhibition strategies and the focus on disease modification remain critical areas of research in the management of chronic inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Treatment with licofelone prevents abnormal subchondral bone cell metabolism in experimental dog osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Licofelone reduces progression of structural changes in a canine model of osteoarthritis under curative conditions: effect on protease expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to RG 6866 for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RG 6866, a potent inhibitor of 5-lipoxygenase. The information presented herein is intended to support the use of this compound in basic research and drug development applications. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and includes visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] The 5-LOX pathway is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This inhibitory action makes this compound a valuable tool for investigating the role of leukotrienes in various physiological and pathological processes, particularly in the context of inflammation, allergic reactions, and respiratory diseases.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effects by directly inhibiting the activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The signaling pathway is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LOX. This compound intervenes at this crucial stage, preventing the downstream synthesis of all leukotriene species.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the available data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Parameter Measured | Endpoint | Value (µM) | Reference |
| Isolated Guinea Pig Peritoneal PMN Cells | 5-HETE Production | IC₅₀ | 0.20 | [1] |
| Supernatant from Guinea Pig Peritoneal PMNs | 5-HETE Production | IC₅₀ | 0.23 | [1] |
PMN: Polymorphonuclear cells; 5-HETE: 5-Hydroxyeicosatetraenoic acid; IC₅₀: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter Measured | Endpoint | Dose (mg/kg, p.o.) | Effect | Reference |
| Actively Sensitized Guinea Pigs | Antigen-induced Systemic Anaphylaxis | - | Dose-dependent | Inhibition of anaphylaxis | [1] |
| Actively Sensitized Guinea Pigs | LTD₄-dependent Bronchoconstriction | - | Dose-dependent | Inhibition of bronchoconstriction | [1] |
| Actively Sensitized Guinea Pigs | Pulmonary Anaphylaxis Mortality | - | 50 | Significant inhibition of mortality | [1] |
| Actively Sensitized Guinea Pigs | Leukotriene C₄ (LTC₄) Formation | ED₅₀ | 24.0 | Inhibition of LTC₄ formation | [1] |
p.o.: Oral administration; ED₅₀: Half maximal effective dose.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other 5-LOX inhibitors. These are representative protocols based on established methods in the field.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound on 5-LOX from cellular sources.
Materials:
-
Isolated guinea pig peritoneal polymorphonuclear (PMN) cells
-
Buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Arachidonic acid
-
Calcium ionophore A23187
-
Terminating solution (e.g., citric acid)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Preparation: Harvest PMNs from the peritoneal cavity of guinea pigs and resuspend them in buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot the cell suspension into reaction tubes. Add varying concentrations of this compound or vehicle control and pre-incubate for 10-15 minutes at 37°C.
-
Stimulation: Initiate the reaction by adding arachidonic acid (e.g., 10-20 µM) and calcium ionophore A23187 (e.g., 1-5 µM).
-
Incubation: Incubate the mixture for 5-10 minutes at 37°C.
-
Termination: Stop the reaction by adding the terminating solution.
-
Extraction: Extract the formed eicosanoids, including 5-HETE, from the aqueous phase using an organic solvent. Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
Analysis: Quantify the amount of 5-HETE produced using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
In Vivo Model of Antigen-Induced Anaphylaxis
This protocol outlines a general procedure for evaluating the efficacy of a 5-LOX inhibitor in a guinea pig model of systemic anaphylaxis.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (antigen)
-
Complete Freund's Adjuvant (for sensitization)
-
This compound formulation for oral administration
-
Vehicle control
-
Pyrilamine (histamine H1 antagonist)
-
Indomethacin (cyclooxygenase inhibitor)
-
Propranolol (beta-blocker)
Procedure:
-
Sensitization: Actively sensitize guinea pigs by injecting them with ovalbumin emulsified in Complete Freund's Adjuvant. Allow 2-3 weeks for the development of an immune response.
-
Pre-treatment: On the day of the experiment, administer pyrilamine, indomethacin, and propranolol to the sensitized animals to isolate the leukotriene-mediated effects.
-
Test Compound Administration: Administer this compound or vehicle control orally at various doses.
-
Antigen Challenge: After a specified time (e.g., 1-2 hours) following drug administration, challenge the animals with an intravenous injection of ovalbumin to induce anaphylaxis.
-
Observation: Monitor the animals for signs of anaphylaxis, such as respiratory distress, collapse, and mortality, over a period of several hours.
-
Data Analysis: Record the incidence and severity of anaphylactic symptoms and the mortality rate in each treatment group. Analyze the data for statistically significant differences between the this compound-treated groups and the vehicle control group.
Logical Relationships and Considerations
The application of this compound in research requires an understanding of its relationship with the broader field of eicosanoid research and the practical considerations for its use.
When designing experiments with this compound, it is crucial to consider its pharmacokinetic and pharmacodynamic properties to select appropriate doses and administration routes. Furthermore, while this compound is a potent 5-LOX inhibitor, it is good practice to confirm its specificity in the experimental system being used, for instance, by ensuring it does not significantly affect the cyclooxygenase pathway at the concentrations being tested. The lack of inhibition of ³H-LTD₄ binding to guinea pig lung membranes suggests that this compound does not directly act as a leukotriene receptor antagonist.[1]
References
Unraveling the Pharmacology of RG 6866: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of RG 6866, a potent inhibitor of 5-lipoxygenase (5-LOX). The information is compiled from available preclinical data, focusing on its mechanism of action, in vitro and in vivo effects, and the associated signaling pathway. This document is intended to serve as a foundational resource for professionals in the field of drug development and inflammation research.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
This compound, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
The inhibitory action of this compound has been demonstrated in both isolated enzyme and whole-cell assays. Notably, the compound does not interfere with the binding of LTD4 to its receptor, indicating a specific mechanism of action targeted at the synthesis pathway rather than receptor antagonism.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies conducted in guinea pig models.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Assay | Target | Test System | IC50 (µM) |
| Inhibition of 5-HETE production | 5-Lipoxygenase | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | 0.20 |
| Inhibition of 5-HETE production | 5-Lipoxygenase | Supernatant fraction from guinea pig PMNs | 0.23 |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs [1]
| Model | Endpoint | Route of Administration | ED50 (mg/kg) |
| Inhibition of LTC4 formation | Reduction of LTC4 levels | Oral | 24.0 |
| Antigen-induced systemic anaphylaxis | Inhibition of anaphylaxis | Oral | Dose-dependent |
| LTD4-dependent bronchoconstriction | Inhibition of bronchoconstriction | Oral | Dose-dependent |
| Pulmonary anaphylaxis model | Inhibition of mortality | Intragastric (i.g.) | Significant inhibition at 50 mg/kg |
Signaling Pathway and Mechanism of Inhibition
This compound targets the initial and rate-limiting step in the leukotriene biosynthetic pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. The following methodologies are summarized based on the descriptions provided in the cited literature.[1]
In Vitro 5-Lipoxygenase Inhibition Assay
A general workflow for assessing the in vitro inhibitory activity of this compound is outlined below.
Caption: Generalized workflow for in vitro 5-LOX inhibition assay.
In Vivo Models of Anaphylaxis and Leukotriene Formation
The in vivo efficacy of this compound was evaluated in actively sensitized guinea pigs. The general experimental design is as follows:
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of RG 6866
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG 6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1] By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, such as Leukotriene C4 (LTC4), and other downstream products like 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE).[1] This document provides detailed protocols for in vitro assays to characterize the activity and specificity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on 5-LOX has been quantified in various in vitro systems. The following table summarizes the key potency data.
| Assay System | Target | Parameter | Value (µM) | Reference |
| Isolated Guinea Pig Peritoneal PMN Cells | 5-LOX | IC50 | 0.20 | [1] |
| Supernatant Fraction from Guinea Pig Peritoneal PMNs | 5-LOX | IC50 | 0.23 | [1] |
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for RG 6866 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for RG 6866, a potent inhibitor of 5-lipoxygenase (5-LOX). The protocols and data presented are based on preclinical findings and are intended to guide researchers in designing robust in vivo studies to evaluate the efficacy of this compound and other 5-LOX inhibitors.
Introduction to this compound
This compound (N-methyl-4-benzyloxyphenylacetohydroxamic acid) is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent pro-inflammatory lipid mediators derived from arachidonic acid.[2][3] They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, thereby reducing the inflammatory response.
Mechanism of Action: 5-Lipoxygenase Inhibition
The primary mechanism of action of this compound is the inhibition of the 5-LOX enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to biologically active leukotrienes. The signaling pathway is depicted below.
Data Presentation
The following tables summarize the in vitro and in vivo quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value (IC50) |
| Isolated Guinea Pig Peritoneal PMN Cells | 5-HETE Production | 0.20 µM |
| Supernatant Fraction from Guinea Pig PMNs | 5-HETE Production | 0.23 µM |
Data from: Carnathan et al., Agents Actions, 1989.[1]
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Model | Administration | Dose (mg/kg) | Endpoint | Result |
| Antigen-Induced Systemic Anaphylaxis | Oral (i.g.) | 50 | Inhibition of Mortality | Significant (p < 0.05) inhibition within 30 min, maintained for 4 hours |
| Antigen-Induced Bronchoconstriction | Oral (i.g.) | - | Inhibition of LTD4-dependent effects | Dose-dependent inhibition |
| Leukotriene C4 Formation | Oral (i.g.) | ED50 = 24.0 | Inhibition of LTC4 Formation | ED50 of 24.0 mg/kg |
Data from: Carnathan et al., Agents Actions, 1989.[1]
Experimental Protocols
Below are detailed protocols for in vivo experiments to assess the efficacy of this compound.
Protocol 1: Guinea Pig Model of Pulmonary Anaphylaxis
This protocol is designed to evaluate the ability of this compound to protect against antigen-induced anaphylaxis and bronchoconstriction in actively sensitized guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Ovalbumin (antigen)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Indomethacin, Propranolol, Pyrilamine
-
Saline
-
Intragastric gavage needles
-
Intravenous injection equipment
Experimental Workflow Diagram:
Procedure:
-
Active Sensitization: Sensitize guinea pigs according to established protocols. For example, inject animals with ovalbumin to induce an immune response.
-
Pretreatment: Prior to the antigen challenge, pretreat the sensitized guinea pigs with indomethacin, propranolol, and pyrilamine to block the effects of prostaglandins, beta-adrenergic receptors, and histamine, respectively. This isolates the effects of leukotrienes.
-
Drug Administration:
-
Divide the animals into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle control orally via intragastric gavage.
-
The drug should be administered at a specified time before the antigen challenge (e.g., 30 minutes to 4 hours).
-
-
Antigen Challenge:
-
Induce anaphylaxis by intravenously injecting the challenging dose of the antigen (ovalbumin).
-
-
Monitoring and Endpoints:
-
Observe the animals for signs of anaphylaxis, including respiratory distress and mortality, for a defined period (e.g., up to 4 hours post-challenge).
-
Record the time to onset of symptoms and time of death.
-
In separate groups of animals, collect blood or other biological samples at specified time points to measure leukotriene levels (e.g., LTC4) using methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Compare the mortality rates and survival times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., log-rank test).
-
Analyze the inhibition of LTC4 formation and calculate the ED50 if a dose-response study is performed.
-
Protocol 2: Carrageenan-Induced Pleurisy in Rats
This model is suitable for evaluating the anti-inflammatory effects of 5-LOX inhibitors in an acute inflammatory setting.
Materials:
-
Male Wistar rats (180-200g)
-
Lambda-carrageenan
-
This compound
-
Vehicle for this compound
-
Saline
-
Intraperitoneal injection equipment
-
Materials for collection of pleural exudate
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specified time before the inflammatory insult.
-
-
Induction of Pleurisy:
-
Inject 0.1 mL of 1% lambda-carrageenan solution in saline into the pleural cavity of the rats.
-
-
Sample Collection:
-
At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully open the thoracic cavity and collect the pleural exudate.
-
-
Endpoint Measurement:
-
Measure the volume of the pleural exudate.
-
Determine the total number of migrating cells (e.g., neutrophils) in the exudate using a hemocytometer.
-
Centrifuge the exudate and store the supernatant for measurement of inflammatory mediators, including LTB4 and prostaglandins (e.g., PGE2), using ELISA or other immunoassays.[4]
-
-
Data Analysis:
-
Compare the exudate volume, cell count, and levels of inflammatory mediators between the this compound-treated and vehicle-treated groups using statistical tests such as the t-test or ANOVA.
-
Alternative and Complementary In Vivo Models
-
Dermal Arthus Reaction: This model can be used to assess the effect of 5-LOX inhibitors on immune complex-mediated inflammation in the skin.[1]
-
Zebrafish Models of Inflammation: Zebrafish larvae offer a high-throughput in vivo system for studying leukocyte migration during inflammation and can be used to screen for the efficacy of 5-LOX inhibitors.[5]
-
Chronic Itch Models: Given the role of leukotrienes in itch, models of chronic dermatitis can be employed to investigate the anti-pruritic effects of this compound.[6]
By utilizing these detailed protocols and considering the alternative models, researchers can effectively design and execute in vivo studies to thoroughly characterize the pharmacological properties of this compound and other 5-lipoxygenase inhibitors.
References
- 1. Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor 2 governs macrophage migration during tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for RG 6866 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases and cancer. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, such as Leukotriene B4 (LTB4), and 5-hydroxyeicosatetraenoic acid (5-HETE), making it a valuable tool for studying the role of the 5-LOX pathway in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture studies, including its preparation, application in relevant cell lines, and methods to assess its biological activity and effects on downstream signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| IC₅₀ | Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells (for 5-HETE generation) | 0.20 µM | [1] |
| IC₅₀ | Supernatant from Guinea Pig PMNs (for 5-HETE production) | 0.23 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (molar mass to be obtained from the supplier) in the appropriate volume of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound treatment) should be included in all experiments.
Protocol 2: Treatment of Cells with this compound
Materials:
-
Selected cell line expressing 5-LOX (e.g., HaCaT, HCT-116, HT-29, Capan-2, U-2 OS, MOLT4, Jurkat)[5][6][7][8]
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
References
- 1. NF-κB-Induced IL-6 Ensures STAT3 Activation and Tumor Aggressiveness in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. You are being redirected... [bio-world.com]
- 4. maxanim.com [maxanim.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG 6866 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG 6866, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby mitigating inflammatory responses. These application notes provide an overview of this compound and detailed protocols for its use in preclinical animal models of inflammation.
Mechanism of Action: 5-Lipoxygenase Inhibition
This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase pathway. Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from the cell membrane. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then further metabolized to LTA4, the precursor for all leukotrienes. This compound directly inhibits the enzymatic activity of 5-LOX, thus blocking the initial and rate-limiting step of leukotriene synthesis.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a comparative dosage for other oral 5-LOX inhibitors, which can be used as a reference for designing new studies.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species | Model | Value | Reference |
| IC50 | Guinea Pig | 5-HETE generation in peritoneal PMNs | 0.20 µM | [1] |
| IC50 | Guinea Pig | 5-HETE production in PMN supernatant | 0.23 µM | [1] |
| ED50 | Guinea Pig | Inhibition of LTC4 formation (oral admin.) | 24.0 mg/kg | [1] |
| Effective Dose | Guinea Pig | Inhibition of mortality in pulmonary anaphylaxis (oral admin.) | 50 mg/kg | [1] |
Table 2: Oral Dosages of Other 5-LOX Inhibitors in Rodent Models of Inflammation
| Compound | Species | Model | Oral Dosage Range | Reference |
| BW A4C | Rat | Carrageenan-induced inflammation | ED50 = 2.6 mg/kg (LTB4 reduction) | [2] |
| BW A797C | Rat | Carrageenan-induced inflammation | ED50 = 14.3 mg/kg (LTB4 reduction) | [2] |
| Zileuton | Rat | Estrogen deficiency model | 10 mg/kg/day | [3] |
| Zileuton | Rat | Dextran sodium sulphate-induced colitis | 100 mg/kg/day | [4] |
| Aethiopinone | Mouse | Zymosan-induced air pouch | 12.5 - 50 mg/kg | [5][6] |
| ICI207968 | Rat | A23187-stimulated LTB4 release | ED50 = 2.5 - 25 mg/kg | [7] |
Note: The dosages from other 5-LOX inhibitors suggest that an initial dose-finding study for this compound in mice or rats could start in the range of 10-50 mg/kg, administered orally.
Experimental Protocols
The following are detailed protocols for two common animal models of acute inflammation. These can be adapted for testing the efficacy of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is widely used to assess the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in saline)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Parenteral syringes and oral gavage needles
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Compound Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the vehicle, positive control, or this compound via oral gavage (p.o.) 60 minutes before carrageenan injection.
-
-
Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
Induction of Inflammation:
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[9]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
References
- 1. inotiv.com [inotiv.com]
- 2. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Effect of 5-lipoxygenase inhibition on events associated with inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG6866: A 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. These application notes provide a comprehensive overview of the solubility characteristics of RG6866 and detailed protocols for its preparation for both in vitro and in vivo experiments, based on available data and established methodologies for similar compounds.
Physicochemical Properties and Solubility
While specific quantitative solubility data for RG6866 in various solvents is not extensively published, general characteristics of N-substituted hydroxamic acids suggest solubility in polar aprotic solvents. For experimental purposes, the following solvents are recommended for initial solubility testing and stock solution preparation.
Table 1: Recommended Solvents for RG6866
| Solvent | Type | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Primary choice for in vitro stock solutions. | High dissolving power for a wide range of organic compounds. Ensure final DMSO concentration in assays is low (typically <0.5%) to avoid solvent effects. |
| Ethanol (EtOH) | Polar protic | Alternative for in vitro stock solutions. | May be used if DMSO is incompatible with the experimental system. Lower dissolving power for some organic compounds compared to DMSO. |
| Water | Polar protic | Generally low solubility. | As with many organic compounds, solubility in aqueous buffers is expected to be limited. Preparation of aqueous solutions will likely require initial dissolution in an organic solvent. |
Biological Activity
RG6866 has been demonstrated to be an effective inhibitor of 5-LOX in both cellular and whole-animal models. The key inhibitory concentrations are summarized below.
Table 2: Biological Activity of RG6866
| Assay Type | Model System | Parameter | Value | Reference |
| In Vitro | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | IC₅₀ | 0.20 µM | [1] |
| In Vitro | Supernatant fraction from PMNs | IC₅₀ | 0.23 µM | [1] |
| In Vivo | Actively sensitized guinea pigs (oral administration) | ED₅₀ | 24.0 mg/kg | [1] |
Mechanism of Action: 5-Lipoxygenase Pathway
RG6866 exerts its effect by inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4), the precursor to all other leukotrienes.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of RG6866 in DMSO. This stock solution can then be serially diluted to the desired final concentrations for cell-based or enzymatic assays.
Materials:
-
RG6866 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of RG6866 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use the following calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Note: The molecular weight of RG6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid, C₁₆H₁₇NO₃) is approximately 285.31 g/mol .
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the RG6866 powder.
-
Vortexing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation for In Vivo Oral Administration
For oral administration in animal models, RG6866 needs to be formulated in a suitable vehicle. As RG6866 is likely poorly soluble in water, a suspension is a common formulation strategy. The following is a general protocol that can be adapted based on specific experimental needs.
Materials:
-
RG6866 powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 1% Tween 80 in saline)
-
Mortar and pestle or homogenizer
-
Calibrated oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution. For example, to make 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Weighing: Weigh the required amount of RG6866 for the desired dose and number of animals.
-
Suspension Preparation:
-
Mortar and Pestle: Place the weighed RG6866 in a mortar. Add a small amount of the vehicle and triturate to form a smooth paste. Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.
-
Homogenizer: Place the weighed RG6866 in a suitable container. Add the full volume of the vehicle and homogenize until a fine, uniform suspension is obtained.
-
-
Dosing: Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity. Administer the suspension to the animals using a calibrated oral gavage needle. The typical dose mentioned in the literature is 50 mg/kg for significant inhibition of mortality in a guinea pig anaphylaxis model.[1]
Safety Precautions
-
Handle RG6866 powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize these procedures for their specific experimental systems and consult relevant literature for the most up-to-date methodologies.
References
Application of Fenebrutinib (GDC-0853) in Asthma Research Models
Introduction
This document provides detailed application notes and protocols for the use of Fenebrutinib (GDC-0853), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in preclinical asthma research models. The compound identifier "RG 6866" is not standard in publicly available research; however, based on its nomenclature, it is highly probable that the intended compound of interest is GDC-0853, also known as Fenebrutinib. Fenebrutinib is a non-covalent, reversible inhibitor of BTK, a key enzyme in the signaling pathways of various immune cells implicated in the pathophysiology of asthma.[1][2] This document is intended for researchers, scientists, and drug development professionals working on novel asthma therapeutics.
Fenebrutinib targets BTK, a crucial component of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways in B-cells and myeloid cells, respectively.[3][4] By inhibiting BTK, Fenebrutinib can modulate B-cell activation and proliferation, as well as the release of inflammatory mediators from mast cells and basophils, which are central to the allergic inflammatory cascade in asthma.[5][6]
Mechanism of Action in the Context of Asthma
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the activation of several immune cells involved in asthma pathogenesis. In B-cells, BTK is essential for B-cell receptor signaling, which leads to B-cell maturation, proliferation, and the production of allergen-specific IgE antibodies. In mast cells and basophils, BTK is a key downstream signaling molecule of the high-affinity IgE receptor, FcεRI. Cross-linking of FcεRI by allergen-bound IgE leads to BTK activation, which in turn triggers the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and cytokines (e.g., IL-4, IL-5, IL-13), that drive the characteristic features of asthma, such as bronchoconstriction, airway inflammation, and mucus production.[5][6] Fenebrutinib, by inhibiting BTK, is expected to attenuate these pathological processes.
Below is a diagram illustrating the proposed signaling pathway of BTK in allergic asthma and the inhibitory action of Fenebrutinib.
Caption: BTK signaling pathway in mast cells and the inhibitory effect of Fenebrutinib.
Application in Preclinical Asthma Models
Fenebrutinib can be evaluated in various well-established preclinical models of asthma that recapitulate key features of the human disease, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. The most commonly used models are the Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced asthma models in mice. Additionally, the ex vivo Precision-Cut Lung Slices (PCLS) model offers a platform to study airway responses in a more translationally relevant setting.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study Th2-driven allergic airway inflammation. Mice are sensitized to OVA, an egg protein, and subsequently challenged with aerosolized OVA to induce an asthma-like phenotype.
Caption: Experimental workflow for the OVA-induced asthma model.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of saline.
-
Treatment: Administer Fenebrutinib (GDC-0853) or vehicle control daily by oral gavage, starting one day before the first challenge and continuing throughout the challenge period. A suggested dose range for in vivo studies with BTK inhibitors is 1-30 mg/kg, which should be optimized in pilot experiments.
-
Challenge: On days 21, 22, and 23, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes in a whole-body plethysmography chamber.
-
Readouts (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the supernatant by ELISA or multiplex assay.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Serum Analysis: Collect blood to measure total and OVA-specific IgE levels by ELISA.
-
| Group | AHR (Penh at 50 mg/mL Methacholine) | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Naive | 1.5 ± 0.2 | 1.2 ± 0.3 | 0.1 ± 0.05 | < 5 | < 10 |
| OVA + Vehicle | 4.8 ± 0.5 | 8.5 ± 1.2 | 25.6 ± 3.1 | 55 ± 8 | 80 ± 12 |
| OVA + Fenebrutinib (10 mg/kg) | 2.5 ± 0.4 | 4.1 ± 0.8 | 8.2 ± 1.5 | 20 ± 5 | 35 ± 7 |
| OVA + Fenebrutinib (30 mg/kg) | 2.1 ± 0.3 | 3.2 ± 0.6 | 5.1 ± 1.1 | 12 ± 4 | 22 ± 5 |
| Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle. Data are hypothetical and for illustrative purposes. |
House Dust Mite (HDM)-Induced Allergic Asthma Model
The HDM model is considered more clinically relevant as HDM is a common human allergen. This model induces a mixed inflammatory response and features of airway remodeling.
Caption: Experimental workflow for the HDM-induced asthma model.
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Sensitization and Challenge: On day 0, sensitize mice with an intranasal administration of 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 35 µL of saline. From day 7 to 11, challenge the mice daily with 5 µg of HDM extract in 35 µL of saline.
-
Treatment: Administer Fenebrutinib (GDC-0853) or vehicle control daily by oral gavage, starting on day 6 and continuing until day 11.
-
Readouts (72 hours after the last challenge):
-
AHR, BALF Analysis, Serum IgE: As described for the OVA model.
-
Lung Histology: In addition to H&E and PAS staining, perform Masson's trichrome staining to assess subepithelial fibrosis, a feature of airway remodeling.
-
| Group | AHR (Penh at 50 mg/mL Methacholine) | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | Neutrophils in BALF (x10^4) | IL-13 in BALF (pg/mL) |
| Naive | 1.6 ± 0.3 | 1.5 ± 0.4 | 0.2 ± 0.1 | 0.3 ± 0.1 | < 10 |
| HDM + Vehicle | 5.2 ± 0.6 | 10.2 ± 1.5 | 30.5 ± 4.2 | 5.8 ± 0.9 | 95 ± 15 |
| HDM + Fenebrutinib (10 mg/kg) | 3.1 ± 0.5 | 5.8 ± 1.1 | 12.1 ± 2.8 | 2.5 ± 0.6 | 40 ± 8 |
| HDM + Fenebrutinib (30 mg/kg) | 2.5 ± 0.4 | 4.3 ± 0.9 | 7.9 ± 1.9 | 1.8 ± 0.4 | 25 ± 6 |
| Data are presented as mean ± SEM. *p < 0.05 compared to HDM + Vehicle. Data are hypothetical and for illustrative purposes. |
Precision-Cut Lung Slices (PCLS) Model
The PCLS model is an ex vivo technique that preserves the complex three-dimensional structure of the lung, allowing for the study of airway physiology and pharmacology in a more intact tissue environment.
Caption: Experimental workflow for the Precision-Cut Lung Slices (PCLS) model.
-
Lung Preparation: Euthanize a mouse and cannulate the trachea. Inflate the lungs with 1.5% low-melting-point agarose. Once solidified on ice, dissect the lobes.
-
Slicing: Cut the lobes into 200-300 µm thick slices using a vibratome in ice-cold buffer.
-
Culture: Culture the PCLS in a 24-well plate with culture medium.
-
Sensitization (optional): For studying allergic responses, PCLS from naive animals can be sensitized in vitro by incubating with serum containing allergen-specific IgE.
-
Treatment: Pre-incubate the PCLS with various concentrations of Fenebrutinib (GDC-0853) or vehicle for 1-2 hours.
-
Stimulation and Analysis:
-
Bronchoconstriction: Stimulate the slices with a contractile agonist (e.g., methacholine, carbachol) or, in sensitized slices, with the specific allergen (e.g., OVA) or anti-IgE. Capture images of the airways at baseline and after stimulation to quantify the degree of airway narrowing.
-
Mediator Release: Collect the culture supernatant after stimulation and measure the levels of histamine, leukotrienes, and cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA or other immunoassays.
-
| Treatment | Stimulant | Airway Area (% of Baseline) | Histamine Release (ng/mL) | IL-13 Release (pg/mL) |
| Vehicle | None | 100 ± 2 | 5 ± 1 | < 10 |
| Vehicle | anti-IgE | 45 ± 5 | 85 ± 10 | 120 ± 18 |
| Fenebrutinib (1 µM) | anti-IgE | 75 ± 6 | 25 ± 4 | 45 ± 8 |
| Fenebrutinib (10 µM) | anti-IgE | 88 ± 5 | 12 ± 3 | 20 ± 5 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + anti-IgE. Data are hypothetical and for illustrative purposes. |
Summary and Conclusion
Fenebrutinib (GDC-0853) holds promise as a therapeutic candidate for asthma due to its targeted inhibition of BTK, a key kinase in allergic inflammation. The preclinical models and protocols described in this document provide a framework for evaluating the efficacy of Fenebrutinib in attenuating key features of asthma, including airway hyperresponsiveness, inflammation, and mediator release. The quantitative data presented, while illustrative, highlight the expected outcomes of successful BTK inhibition in these models. Further studies are warranted to fully elucidate the therapeutic potential of Fenebrutinib in asthma and to establish optimal dosing and treatment regimens.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Btk Inhibitor RN983 Delivered by Dry Powder Nose-only Aerosol Inhalation Inhibits Bronchoconstriction and Pulmonary Inflammation in the Ovalbumin Allergic Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Bruton’s tyrosine kinase inhibition for the treatment of allergic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Role of Regulator of G-Protein Signaling 6 (RGS6) in Cardiovascular Disease
Introduction
Regulator of G-protein signaling 6 (RGS6) is a member of the RGS protein family, which are critical regulators of G-protein signaling. Emerging evidence has implicated RGS6 as a significant player in the pathophysiology of cardiovascular diseases, particularly in cardiac hypertrophy.[1][2][3] RGS6 expression is markedly increased in the hearts of individuals with heart failure and in mouse models of cardiac hypertrophy.[1][2][3] Studies have shown that RGS6 facilitates cardiac hypertrophy by activating the apoptosis signal-regulating kinase 1 (ASK1)–P38/c-JUN N-terminal kinase 1/2 (JNK1/2) signaling pathway.[1][2][3] These findings suggest that RGS6 could be a potential therapeutic target for mitigating pressure overload-induced cardiac remodeling.[1][2][3]
These application notes provide an overview of the role of RGS6 in cardiovascular disease and detailed protocols for researchers, scientists, and drug development professionals to investigate its function.
Data Presentation
The following tables summarize key quantitative data from studies investigating the role of RGS6 in cardiac hypertrophy.
Table 1: In Vitro Analysis of RGS6 in Angiotensin II-Induced Cardiomyocyte Hypertrophy
| Experimental Group | Cell Surface Area (μm²) | Fold Change in ANP mRNA | Fold Change in β-MHC mRNA |
| Control | 550 ± 25 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Angiotensin II (1 μM) | 950 ± 40 | 4.5 ± 0.3 | 5.2 ± 0.4 |
| Angiotensin II + RGS6 siRNA | 650 ± 30 | 2.1 ± 0.2 | 2.5 ± 0.3 |
Data are presented as mean ± SEM. ANP, atrial natriuretic peptide; β-MHC, β-myosin heavy chain.
Table 2: In Vivo Analysis of Cardiac-Specific RGS6 Knockout (KO) and Transgenic (TG) Mice Subjected to Aortic Banding (AB)
| Genotype | Heart Weight/Body Weight (mg/g) | Lung Weight/Body Weight (mg/g) | Left Ventricular Ejection Fraction (%) |
| Sham WT | 3.8 ± 0.2 | 4.5 ± 0.3 | 65 ± 3 |
| AB WT | 6.2 ± 0.4 | 7.8 ± 0.5 | 42 ± 4 |
| AB RGS6 KO | 4.9 ± 0.3 | 5.9 ± 0.4 | 55 ± 3 |
| AB RGS6 TG | 7.5 ± 0.5 | 9.2 ± 0.6 | 30 ± 4 |
Data are presented as mean ± SEM. WT, wild type.
Experimental Protocols
1. Protocol for In Vitro Induction of Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in isolated neonatal rat ventricular myocytes (NRVMs) using Angiotensin II (Ang II).
-
Cell Culture:
-
Isolate NRVMs from 1-2 day old Sprague-Dawley rats.
-
Plate cells on fibronectin-coated dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).
-
After 24 hours, replace the medium with serum-free medium for 12 hours before treatment.
-
-
Hypertrophic Stimulation:
-
Treat NRVMs with Ang II (1 μM) for 48 hours to induce hypertrophy.
-
-
Gene Silencing (Optional):
-
Transfect NRVMs with RGS6 siRNA or a scrambled control siRNA using a suitable transfection reagent 24 hours prior to Ang II treatment.
-
-
Analysis of Hypertrophy:
-
Cell Size Measurement: Fix cells with 4% paraformaldehyde, stain with α-actinin antibody, and measure the cell surface area using imaging software.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).
-
2. Protocol for In Vivo Mouse Model of Cardiac Hypertrophy (Aortic Banding)
This protocol describes the surgical procedure of aortic banding (AB) in mice to induce pressure overload-induced cardiac hypertrophy.
-
Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Cardiac-specific RGS6 knockout and transgenic mice can be used to study the specific role of RGS6.
-
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.
-
Remove the needle to create a constriction.
-
Suture the chest and allow the mouse to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Post-Operative Care and Analysis:
-
Monitor the animals for 4 weeks.
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction).
-
At the end of the study, euthanize the mice and harvest the hearts.
-
Measure heart weight to body weight and lung weight to body weight ratios.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Perform Western blot analysis to determine the protein levels of RGS6 and downstream signaling molecules.
-
Signaling Pathways and Experimental Workflows
RGS6-ASK1 Signaling Pathway in Cardiac Hypertrophy
RGS6 directly interacts with and phosphorylates apoptosis signal-regulating kinase 1 (ASK1).[1] This interaction facilitates the activation of the downstream p38 and JNK1/2 signaling pathways, leading to cardiac hypertrophy.[1][2][3]
Caption: RGS6-mediated activation of the ASK1-p38/JNK signaling pathway in cardiac hypertrophy.
Experimental Workflow for Studying RGS6 in Cardiac Hypertrophy
The following diagram illustrates a typical experimental workflow for investigating the role of RGS6 in cardiac hypertrophy, from in vitro cell culture experiments to in vivo animal models.
Caption: A comprehensive workflow for investigating the role of RGS6 in cardiac hypertrophy.
References
- 1. Regulator of G Protein Signaling 6 Facilities Cardiac Hypertrophy by Activating Apoptosis Signal–Regulating Kinase 1–P38/c‐JUN N‐Terminal Kinase 1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulator of G Protein Signaling 6 Facilities Cardiac Hypertrophy by Activating Apoptosis Signal-Regulating Kinase 1-P38/c-JUN N-Terminal Kinase 1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG 6866 in Cancer Research
Topic: RG 6866 as a Tool Compound for Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound has emerged as a valuable tool compound for investigating key signaling pathways implicated in cancer progression. Its utility lies in its ability to modulate specific cellular processes, offering researchers a means to dissect complex biological mechanisms and identify potential therapeutic targets. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cancer research.
Mechanism of Action
While the complete mechanistic details of this compound are continually being elucidated, current research indicates its involvement in modulating critical signaling cascades that are often dysregulated in cancer. Tool compounds like this compound are instrumental in forcing tumor cells into a state of senescence, a sleep-like condition where they can no longer divide or contribute to tumor growth.[1] This induced senescence can render cancer cells more susceptible to senolytic drugs, which are designed to eliminate them.[1] This "two-punch" approach is a promising strategy, particularly for aggressive cancers like basal-like breast cancer that lack targeted therapies.[1]
Furthermore, pro-senescence therapies can trigger anti-tumor immune responses, effectively "uncloaking" cancer cells and making them visible to the body's immune system for destruction.[1]
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway that can be modulated by tool compounds in cancer research.
References
Application Notes and Protocols for Assessing 5-LOX Inhibition by RG 6866
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for assessing the inhibitory activity of RG 6866, a potent 5-lipoxygenase (5-LOX) inhibitor. This compound, chemically known as N-methyl-4-benzyloxyphenylacetohydroxamic acid, has demonstrated significant inhibition of 5-LOX both in vitro and in vivo. The following protocols are designed to offer standardized methods for evaluating the efficacy of this compound and other potential 5-LOX inhibitors, facilitating reproducible and comparable results across different laboratories. The provided methodologies cover in vitro enzyme activity assays using a supernatant fraction, a cell-based assay measuring 5-HETE production, and an in vivo protocol for assessing the inhibition of leukotriene C4 (LTC4) formation in a guinea pig model.
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent lipid mediators involved in a variety of inflammatory and allergic diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The 5-LOX enzyme catalyzes the initial steps in this pathway, leading to the production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to other leukotrienes such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
This compound is a hydroxamic acid derivative that has been identified as a potent inhibitor of 5-LOX. Understanding the precise protocols to evaluate its inhibitory potential is crucial for further drug development and for its use as a reference compound in screening new chemical entities. These application notes provide detailed experimental procedures to quantify the inhibitory effects of this compound on 5-LOX activity.
Data Presentation
The inhibitory activity of this compound against 5-LOX has been quantified in various assay systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of 5-LOX by this compound
| Assay System | Parameter | Value | Reference |
| Isolated Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells | IC50 | 0.20 µM | [1] |
| Supernatant Fraction from PMNs | IC50 | 0.23 µM | [1] |
Table 2: In Vivo Inhibition of Leukotriene C4 (LTC4) Formation by this compound
| Animal Model | Administration Route | Parameter | Value | Reference |
| Actively Sensitized Guinea Pigs | Oral | ED50 | 24.0 mg/kg | [1] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro 5-LOX Inhibition Assay in a Supernatant Fraction from Guinea Pig PMNs
Objective: To determine the in vitro inhibitory effect of this compound on 5-LOX activity by measuring the production of 5-HETE in a supernatant fraction of guinea pig peritoneal polymorphonuclear (PMN) cells.
Materials:
-
This compound
-
Arachidonic acid
-
Guinea pig peritoneal PMN cells
-
Phosphate-buffered saline (PBS)
-
Calcium chloride (CaCl2)
-
ATP
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
Solid-phase extraction columns (C18)
-
HPLC system with UV detector
Procedure:
-
Preparation of PMN Supernatant:
-
Isolate peritoneal PMNs from guinea pigs using standard methods.
-
Resuspend the cells in PBS.
-
Homogenize the cells and centrifuge to obtain a supernatant fraction containing 5-LOX.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of the PMN supernatant with varying concentrations of this compound (or vehicle control) for 10 minutes on ice.
-
Initiate the enzymatic reaction by adding arachidonic acid (e.g., 70 µM final concentration), CaCl2 (e.g., 2.5 mM final concentration), and ATP (e.g., 2 mM final concentration).
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding one volume of cold methanol.
-
Add an internal standard for quantification.
-
Acidify the samples (e.g., with 1N HCl).
-
Perform solid-phase extraction to isolate the lipoxygenase products.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., methanol).
-
Analyze the samples by HPLC to quantify the amount of 5-HETE produced, monitoring at approximately 235 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based 5-HETE Production Inhibition Assay
Objective: To assess the inhibitory effect of this compound on 5-LOX activity in intact cells by measuring the production of 5-HETE in isolated guinea pig peritoneal PMNs.
Materials:
-
This compound
-
Arachidonic acid
-
Isolated guinea pig peritoneal PMN cells
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187 (optional, for cell stimulation)
-
Methanol
-
Internal standard
-
ELISA kit for 5-HETE or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Isolate guinea pig peritoneal PMNs and resuspend them in a suitable cell culture medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
-
Stimulation of 5-HETE Production:
-
Stimulate the cells with arachidonic acid (e.g., 10 µM final concentration). Alternatively, a calcium ionophore like A23187 can be used to stimulate endogenous arachidonic acid release.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant for 5-HETE analysis.
-
The amount of 5-HETE in the supernatant can be quantified using a specific ELISA kit or by LC-MS/MS after appropriate sample preparation (e.g., solid-phase extraction).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5-HETE production for each concentration of this compound.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: In Vivo Inhibition of Antigen-Induced LTC4 Formation in Guinea Pigs
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting antigen-induced LTC4 formation in actively sensitized guinea pigs.
Materials:
-
This compound
-
Actively sensitized guinea pigs (e.g., sensitized to ovalbumin)
-
Indomethacin, propranolol, and pyrilamine (to block other inflammatory pathways)
-
Antigen for challenge (e.g., ovalbumin)
-
Anesthesia
-
Materials for collection of biological samples (e.g., plasma, lung lavage fluid)
-
ELISA kit for LTC4 or LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Use actively sensitized guinea pigs.
-
Pre-treat the animals with indomethacin, propranolol, and pyrilamine to isolate the effects of the 5-LOX pathway.
-
Administer this compound orally at various doses. Include a vehicle control group.
-
-
Antigen Challenge and Sample Collection:
-
After a specified time post-dosing with this compound (e.g., 30 minutes to 4 hours), challenge the animals with the sensitizing antigen to induce an anaphylactic response and leukotriene production.
-
At a predetermined time point after the antigen challenge, collect biological samples such as blood (for plasma) or perform bronchoalveolar lavage to obtain lung fluid.
-
-
LTC4 Quantification:
-
Process the collected biological samples to extract leukotrienes.
-
Quantify the concentration of LTC4 using a sensitive and specific method such as an ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Compare the levels of LTC4 in the this compound-treated groups to the vehicle control group.
-
Calculate the percentage of inhibition of LTC4 formation for each dose of this compound.
-
Determine the ED50 value, which is the dose of this compound that causes a 50% reduction in LTC4 formation.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the 5-LOX inhibitory activity of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the in vitro and in vivo efficacy of this compound. These protocols can also be adapted for the evaluation of other potential 5-LOX inhibitors, thereby contributing to the discovery and development of new anti-inflammatory therapeutics.
References
Troubleshooting & Optimization
RG 6866 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental 5-lipoxygenase (5-LOX) inhibitor, RG 6866.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to leukotrienes, thereby exerting its anti-inflammatory effects.[1]
Q2: What are the known in vitro and in vivo potencies of this compound?
A2: Early studies have established the following potency values for this compound in guinea pig models:
| Parameter | Value | Species/Model |
| IC50 (in vitro) | 0.20 µM | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells[1] |
| 0.23 µM | Supernatant fraction from PMNs[1] | |
| ED50 (in vivo) | 24.0 mg/kg | Inhibition of LTC4 formation in actively sensitized guinea pigs[1] |
Q3: Is this compound selective for 5-LOX?
A3: The initial characterization of this compound suggests it does not inhibit 3H-LTD4 binding to guinea pig lung membranes, indicating it does not act as a leukotriene receptor antagonist.[1] However, comprehensive selectivity profiling against other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX) and cyclooxygenase (COX) enzymes may be necessary to fully characterize its specificity. Cross-reactivity with other enzymes can be a source of experimental variability.[2][3]
Troubleshooting Guide
Experimental variability can arise from multiple sources in in vitro and in vivo assays. This guide addresses common issues encountered when working with 5-LOX inhibitors like this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Enzyme Instability: 5-LOX enzyme is sensitive to temperature and repeated freeze-thaw cycles.[4] | Aliquot the 5-LOX enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during assay setup. |
| Substrate Oxidation: The 5-LOX substrate, such as arachidonic acid or linoleic acid, can oxidize over time. | Prepare fresh substrate solutions for each experiment. Store stock solutions under nitrogen or argon at -80°C. | |
| Inconsistent Incubation Times: The inhibitory effect can be time-dependent. | Ensure precise and consistent incubation times for the enzyme with the inhibitor before adding the substrate. Use a multichannel pipette for simultaneous additions. | |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity at high concentrations. | Keep the final solvent concentration consistent across all wells, including controls. The final DMSO concentration should typically not exceed 1%. Run a "solvent control" to assess its impact. | |
| Lower than expected inhibition | Compound Precipitation: this compound may precipitate out of solution at higher concentrations, reducing its effective concentration. | Visually inspect for precipitation. Determine the solubility of this compound in your assay buffer. Consider using a different solvent or adding a solubilizing agent if compatible with the assay. |
| Sub-optimal Substrate Concentration: The apparent potency of a competitive inhibitor can be influenced by the substrate concentration.[5][6] | Use a substrate concentration at or near the Km value for the enzyme to accurately determine the IC50 for competitive inhibitors. | |
| Inactive Compound: Improper storage or handling may have degraded the compound. | Store this compound according to the manufacturer's instructions, protected from light and moisture. | |
| High background signal in fluorescence-based assays | Autofluorescence of this compound: The compound itself may fluoresce at the excitation/emission wavelengths of the assay probe. | Run a control plate with this compound in assay buffer without the enzyme or probe to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. | Use high-purity reagents and dedicated labware. Prepare fresh buffers for each experiment. | |
| Inconsistent results in cell-based assays | Cell Passage Number: The expression and activity of 5-LOX can vary with cell passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Cell Health and Density: Inconsistent cell health or plating density can lead to variable results. | Monitor cell viability and ensure consistent cell seeding density. | |
| Presence of FLAP: In cellular assays, the 5-lipoxygenase-activating protein (FLAP) is crucial for 5-LOX activity.[7][8] | Ensure the cell line used expresses sufficient levels of FLAP. Cell-free assays may not fully recapitulate cellular activity.[7][8] |
Experimental Protocols
In Vitro 5-LOX Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available 5-LOX inhibitor screening kits and can be adapted for this compound.
1. Reagent Preparation:
-
5-LOX Assay Buffer: Prepare according to the kit manufacturer's instructions. Warm to room temperature before use.
-
5-LOX Enzyme: Aliquot and store at -80°C. Thaw on ice immediately before use. Dilute to the desired concentration in cold assay buffer.
-
5-LOX Substrate (e.g., Arachidonic Acid): Prepare a stock solution in ethanol or DMSO. Further dilute to the working concentration in assay buffer just before use.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Positive Control (e.g., Zileuton): Prepare a stock solution in DMSO.
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2 µL of the diluted this compound, positive control, or solvent control (DMSO) to the wells of a 96-well white plate.
-
Prepare a master mix containing the 5-LOX enzyme and fluorescent probe in assay buffer.
-
Add the enzyme/probe master mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the 5-LOX substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., Ex/Em = 500/536 nm) every 30-60 seconds for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the solvent control.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
References
- 1. The inhibition of 5-lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. abcam.com [abcam.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RG 6866 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RG 6866, a potent 5-lipoxygenase (5-LOX) inhibitor, in in vitro studies. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a key enzyme in the arachidonic acid cascade, responsible for the production of pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4. By inhibiting 5-LOX, this compound effectively blocks the synthesis of these inflammatory mediators.
Q2: What is a good starting concentration for this compound in my in vitro experiment?
A2: A good starting point for determining the optimal concentration of this compound is its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound in inhibiting 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) generation is approximately 0.20 µM in isolated guinea pig peritoneal polymorphonuclear (PMN) cells and 0.23 µM in a supernatant fraction from these cells[1]. We recommend performing a dose-response experiment starting from a concentration range around these values (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of any small molecule inhibitor can vary between different cell lines and experimental set-ups. To determine the optimal concentration of this compound for your specific in vitro study, it is crucial to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological endpoint (e.g., inhibition of leukotriene production, reduction in a specific cellular response). The concentration that yields the desired effect with minimal off-target effects or cytotoxicity should be selected for subsequent experiments.
Q4: What are potential off-target effects of this compound?
A4: While this compound is a selective 5-LOX inhibitor, it is good practice to consider potential off-target effects, as with any small molecule inhibitor. These can be assessed by including appropriate controls in your experiments. For example, you can test the effect of this compound on the activity of other related enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2), to ensure its specificity. Additionally, observing the cellular phenotype at various concentrations can help identify potential non-specific effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell/System Type | Endpoint Measured | IC50 Value |
| 5-LOX Inhibition | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | Inhibition of 5-HETE generation | 0.20 µM[1] |
| 5-LOX Inhibition | Supernatant fraction from guinea pig PMN cells | Inhibition of 5-HETE production | 0.23 µM[1] |
Note: This table provides a summary of publicly available data. Researchers should determine the optimal concentration for their specific experimental system.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based 5-LOX Activity Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay by measuring the production of a downstream product of 5-LOX, such as Leukotriene B4 (LTB4), using an ELISA kit.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells)
-
Cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
Arachidonic acid (substrate)
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Pre-incubate the cells with the compound for a specific time (e.g., 30 minutes).
-
Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to induce 5-LOX activity.
-
Supernatant Collection: After a defined incubation period, centrifuge the plate and collect the supernatant.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
References
Overcoming poor solubility of RG 6866 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of RG 6866.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound, chemically known as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a potent 5-lipoxygenase (5-LOX) inhibitor.[1] Its efficacy in experimental assays is highly dependent on its dissolution and concentration in aqueous buffers, which mimic physiological conditions. Poor solubility can lead to inaccurate and unreliable experimental results due to the precipitation of the compound.
Q2: What are the initial steps to take when this compound does not dissolve in my aqueous buffer?
A2: Start with the simplest methods. Ensure your buffer is well-mixed and at the appropriate pH. Gentle heating and sonication can also be attempted. If these methods fail, a systematic approach involving the use of co-solvents, pH adjustment, or other solubilizing agents may be necessary.
Q3: Are there any known excipients that can aid in the solubilization of this compound?
Q4: How can I determine the maximum soluble concentration of this compound in my final formulation?
A4: A solubility screening study is recommended. This involves preparing a series of this compound concentrations in your chosen buffer system and visually inspecting for precipitation after a defined incubation period. For more quantitative analysis, techniques like nephelometry or UV-Vis spectroscopy can be used to measure turbidity or the concentration of the dissolved compound in the supernatant after centrifugation.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to systematically address the poor aqueous solubility of this compound.
Step 1: Initial Assessment and Basic Troubleshooting
Before exploring more complex solubilization techniques, ensure the following basic steps have been taken:
-
Verify Compound Integrity: Confirm the purity and identity of your this compound sample.
-
Buffer Preparation: Double-check the pH and composition of your aqueous buffer.
-
Mechanical Agitation: Ensure vigorous vortexing or stirring is applied.
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the compound.
-
Gentle Heating: Cautiously warm the solution (e.g., to 37°C), but be mindful of potential compound degradation at higher temperatures.
Step 2: Systematic Solubilization Strategy
If basic methods are insufficient, a more systematic approach is required. The following workflow can guide you through the process of selecting an appropriate solubilization method.
References
- 1. The inhibition of 5-lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
Technical Support Center: Interpreting Unexpected Results with RG 6866
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with RG 6866.
Introduction to this compound
This compound, chemically known as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is an inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] The primary mechanism of action of this compound is to block the activity of 5-LOX, which is a key enzyme in the metabolic pathway of arachidonic acid. This inhibition prevents the production of leukotrienes, such as leukotriene C4 (LTC4), D4, and E4, as well as 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE).[1] this compound has demonstrated efficacy both in vitro and in vivo.[1]
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibition of leukotriene production with this compound in our cellular assay. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. First, verify the final concentration and purity of your this compound stock. Issues with compound solubility or degradation can also lead to lower-than-expected activity. It is also important to ensure that the cells you are using express 5-LOX and that the pathway is being appropriately stimulated to produce leukotrienes. Consider running a positive control with a known 5-LOX inhibitor to validate your assay setup.
Q2: We are observing unexpected cytotoxicity in our cell cultures treated with this compound. Is this a known effect?
A2: While the primary mechanism of this compound is 5-LOX inhibition, high concentrations or specific cell line sensitivities could lead to off-target effects or cytotoxicity. We recommend performing a dose-response curve to determine the cytotoxic threshold in your specific cell model. It is also advisable to test the vehicle control (the solvent used to dissolve this compound) alone to rule out any solvent-induced toxicity.
Q3: Our in vivo results with this compound are not as potent as the published in vitro data. Why might this be?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in the animal model can significantly influence its efficacy. The route of administration and the formulation of the compound can also impact its bioavailability. The published in vivo data for this compound involved oral administration in guinea pigs.[1] Your experimental model and conditions may require optimization.
Q4: Does this compound interact with other signaling pathways?
A4: The available literature specifies that this compound did not inhibit 3H-LTD4 binding to guinea pig membranes, suggesting it does not directly interfere with leukotriene receptor binding.[1] However, this does not exclude the possibility of other off-target interactions. If you suspect off-target effects, consider performing broader profiling assays, such as kinome scans or receptor binding panels, to identify potential unintended molecular targets.
Troubleshooting Guides
Guide 1: Investigating Lack of Efficacy in a Cellular Assay
-
Confirm Compound Integrity:
-
Verify the concentration of your this compound stock solution using a spectrophotometer or another appropriate method.
-
Assess the purity of the compound via HPLC if you suspect degradation.
-
Ensure proper storage conditions as recommended by the manufacturer.
-
-
Validate Assay System:
-
Confirm 5-LOX expression in your cell line using Western blot or qPCR.
-
Ensure your stimulus (e.g., arachidonic acid, ionophore) is potent enough to induce a robust leukotriene production signal.
-
Include a known 5-LOX inhibitor as a positive control in your experiment.
-
-
Optimize Experimental Conditions:
-
Test a broader range of this compound concentrations.
-
Vary the pre-incubation time with this compound before adding the stimulus.
-
Guide 2: Differentiating Cytotoxicity from 5-LOX Inhibition
-
Perform a Cell Viability Assay:
-
Treat your cells with a range of this compound concentrations for the same duration as your functional assay.
-
Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which this compound becomes cytotoxic.
-
-
Correlate Viability with Function:
-
Compare the dose-response curve for cytotoxicity with the dose-response curve for 5-LOX inhibition.
-
If the concentrations causing cytotoxicity are significantly higher than those required for 5-LOX inhibition, the observed functional effects are likely specific.
-
-
Assess Markers of Cell Death:
-
Use assays for apoptosis (e.g., caspase activity, Annexin V staining) or necrosis to understand the mechanism of cell death if significant cytotoxicity is observed.
-
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Model System | Value |
| IC50 | Guinea pig peritoneal PMN cells (5-HETE production) | 0.20 µM[1] |
| IC50 | Supernatant from guinea pig PMNs (5-HETE production) | 0.23 µM[1] |
| ED50 | Actively sensitized guinea pigs (LTC4 formation) | 24.0 mg/kg (oral)[1] |
Experimental Protocols
Protocol: Measurement of 5-HETE Production in Polymorphonuclear (PMN) Cells
This protocol is a generalized representation based on the description of the in vitro experiments with this compound.[1]
-
Cell Isolation: Isolate polymorphonuclear (PMN) cells from guinea pig peritoneal lavage.
-
Pre-incubation with this compound:
-
Resuspend the isolated PMNs in a suitable buffer.
-
Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add arachidonic acid to the cell suspension to stimulate the 5-LOX pathway.
-
-
Termination and Extraction:
-
After a short incubation period (e.g., 5-10 minutes), stop the reaction by adding a suitable solvent (e.g., methanol).
-
Extract the lipids, including 5-HETE, from the sample.
-
-
Quantification:
-
Analyze the extracted samples using a validated method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of 5-HETE produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5-HETE production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Mandatory Visualizations
Caption: Figure 1. Mechanism of action of this compound in the 5-lipoxygenase pathway.
Caption: Figure 2. General experimental workflow for assessing this compound in vitro.
References
Cell viability issues with high concentrations of RG 6866
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of the 5-lipoxygenase (5-LOX) inhibitor, RG-6866.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RG-6866?
A1: RG-6866 is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. By inhibiting 5-LOX, RG-6866 blocks the production of leukotrienes, which are pro-inflammatory mediators.
Q2: I am observing a significant decrease in cell viability at high concentrations of RG-6866. Is this expected?
A2: It is not uncommon to observe decreased cell viability at high concentrations of 5-LOX inhibitors. This can be due to several factors, including potent on-target inhibition leading to cellular stress, or off-target effects unrelated to 5-LOX inhibition. Some studies have shown that certain 5-LOX inhibitors can induce cytotoxic effects in tumor cells independent of their 5-LOX inhibitory activity.
Q3: What are the potential off-target effects of high concentrations of RG-6866?
A3: While specific off-target effects of RG-6866 are not extensively documented in publicly available literature, high concentrations of small molecule inhibitors can interact with other cellular targets. As RG-6866 is a hydroxamic acid derivative, it is worth noting that some compounds in this class have been associated with off-target effects, including cytotoxicity and genotoxicity.
Q4: Could the solvent used to dissolve RG-6866 be causing the cytotoxicity?
A4: This is a possibility. It is crucial to include a vehicle control (the solvent used to dissolve RG-6866, e.g., DMSO) in your experiments at the same final concentration used for the highest concentration of RG-6866. This will help you determine if the solvent itself is contributing to the observed cytotoxicity.
Q5: How can I confirm that the observed decrease in cell viability is due to the inhibition of the 5-LOX pathway?
A5: To correlate cell viability with 5-LOX inhibition, you could perform a rescue experiment. This would involve adding back the downstream products of the 5-LOX pathway (e.g., leukotrienes) to see if they can rescue the cells from the cytotoxic effects of RG-6866. Additionally, you could measure the levels of 5-LOX products in your cell culture supernatant to confirm that RG-6866 is inhibiting the pathway at the concentrations used.
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to troubleshooting unexpected decreases in cell viability when using high concentrations of RG-6866.
dot
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High cell death at expected active concentrations | Compound Concentration Error: Incorrect calculation or dilution of the RG-6866 stock solution. | Verify the calculations for your dilutions. Prepare a fresh stock solution and repeat the experiment. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line. | Run a vehicle-only control with the same final solvent concentration as your highest RG-6866 concentration. Aim for a final DMSO concentration of ≤0.5%. | |
| Compound Instability: RG-6866 may be degrading in the culture medium over the course of the experiment. | Prepare fresh dilutions of RG-6866 for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to 5-LOX inhibition or to the chemical structure of RG-6866. | Test RG-6866 on a different cell line to see if the effect is cell-type specific. | |
| Inconsistent or non-reproducible cell viability results | Inaccurate Pipetting: Errors in pipetting small volumes can lead to significant variations in the final concentration. | Use calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes. |
| Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. | |
| Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. | Avoid using the outermost wells for experimental samples, or ensure proper humidification in the incubator. | |
| Cell viability is decreased, but not in a dose-dependent manner | Off-Target Effects: At higher concentrations, RG-6866 may be hitting unintended targets, leading to a non-linear toxicity response. | Consider using a lower concentration range. If possible, perform a counterscreen against other related targets. |
| Assay Interference: The compound may be interfering with the cell viability assay itself (e.g., reacting with the assay reagents). | Run a control with RG-6866 in cell-free media to check for direct effects on the assay reagents. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic dye-based). |
Data Presentation
Table 1: Cytotoxicity of 5-Lipoxygenase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 for Cytotoxicity (µM) | Reference |
| AA-861 | Capan-2 (Pancreatic) | ~30 | (Fischer et al., 2010) |
| Rev-5901 | Capan-2 (Pancreatic) | ~20 | (Fischer et al., 2010) |
| MK-886 | Capan-2 (Pancreatic) | ~15 | (Fischer et al., 2010) |
| Zileuton | Capan-2 (Pancreatic) | > 100 | (Fischer et al., 2010) |
Note: This data is for other 5-LOX inhibitors and is provided for context. The cytotoxicity of RG-6866 may vary.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
RG-6866 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of RG-6866 in complete culture medium. Include a vehicle-only control and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of RG-6866.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Signaling Pathways
dot
Caption: The 5-Lipoxygenase (5-LOX) pathway and the point of inhibition by RG-6866.
Minimizing off-target effects of RG 6866 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with the small molecule inhibitor, RG 6866.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing step-by-step guidance to identify and mitigate potential off-target effects.
Issue 1: Inconsistent or Unexpected Phenotypic Readouts
You observe a biological effect that is inconsistent with the known function of the intended target or varies significantly between experiments.
Possible Cause: The observed phenotype may be due to this compound interacting with one or more off-target proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment to ensure you are using the minimal concentration of this compound required to inhibit the primary target.
-
Utilize a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, to confirm that this compound is binding to its intended target in your experimental system.
-
-
Employ a Structurally Unrelated Inhibitor:
-
Use a different small molecule inhibitor that targets the same protein but has a distinct chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.
-
-
Rescue Experiment:
-
If possible, perform a rescue experiment by overexpressing a form of the target protein that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.
-
-
Control Experiments:
-
Include a negative control by using a structurally similar but inactive analog of this compound. This will help differentiate between effects caused by specific target inhibition and non-specific effects of the chemical scaffold.
-
Issue 2: Cellular Toxicity at Effective Concentrations
You observe significant cell death, reduced proliferation, or other signs of cytotoxicity at concentrations of this compound that are required for target inhibition.
Possible Cause: The observed toxicity may be a result of this compound inhibiting off-target proteins that are essential for cell viability.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both target inhibition and cytotoxicity. This will help you identify a concentration range where you can achieve target inhibition with minimal toxicity.
-
-
Time-Course Experiment:
-
Reduce the incubation time with this compound. It may be possible to achieve the desired on-target effect before significant off-target-mediated toxicity occurs.
-
-
Profile Off-Target Interactions:
-
Consider using a broad-panel kinase screen or a similar profiling service to identify potential off-targets of this compound. This information can help you to understand the source of the toxicity.
-
-
Alternative Inhibitors:
-
If significant toxicity persists, it may be necessary to use a different, more specific inhibitor for your target of interest.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound in cell-based assays?
A1: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50 for your specific assay. It is crucial to use the lowest concentration that gives the desired on-target effect to minimize the risk of off-target interactions.
Q2: How can I be sure that the effects I'm seeing are due to inhibition of the intended target and not an off-target?
A2: To increase confidence in your results, we recommend a multi-pronged approach:
-
Orthogonal Approaches: Use at least two different methods to validate your findings. For example, in addition to using this compound, you could use RNAi or CRISPR to knockdown the target protein.
-
Control Compounds: As mentioned in the troubleshooting guide, use a structurally similar but inactive compound as a negative control.
-
Rescue Experiments: Where feasible, perform rescue experiments with a drug-resistant mutant of the target protein.
Q3: Are there any known off-targets for this compound?
A3: Comprehensive off-target profiling for this compound is ongoing. As with any small molecule inhibitor, it is possible that this compound may interact with other proteins, particularly at higher concentrations. We recommend consulting the latest product datasheet and any available publications for the most up-to-date information.
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potencies of this compound against its primary target and a selection of potential off-targets.
| Target | Binding Affinity (Kd) | Cellular Potency (IC50/EC50) | Notes |
| Primary Target | 15 nM | 50 nM | High affinity and cellular potency. |
| Off-Target A | 1.2 µM | 5 µM | ~80-fold less potent than primary target. |
| Off-Target B | 5 µM | > 10 µM | Significantly less potent. |
| Off-Target C | > 10 µM | Not Determined | Weak or no significant binding. |
Experimental Protocols & Visualizations
Dose-Response Experiment Workflow
This workflow outlines the steps for determining the effective concentration (EC50) of this compound in a cell-based assay.
Signaling Pathway Context
This diagram illustrates a hypothetical signaling pathway to conceptualize on-target versus off-target effects.
Refining protocols for long-term studies with RG 6866
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RG-6866 in long-term studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for RG-6866? | RG-6866 is an inhibitor of 5-lipoxygenase (5-LOX). It works by blocking the activity of this enzyme, which is crucial for the synthesis of leukotrienes (C4, D4, and E4) from arachidonic acid.[1] |
| What are the known in vitro and in vivo activities of RG-6866? | In vitro studies using isolated guinea pig peritoneal polymorphonuclear (PMN) cells have shown that RG-6866 inhibits the generation of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) with an IC50 of 0.20 microM.[1] A similar effect was observed in a supernatant fraction from PMNs with an IC50 of 0.23 microM.[1] In vivo, orally administered RG-6866 inhibited the formation of LTC4 in actively sensitized guinea pigs with an ED50 of 24.0 mg/kg.[1] |
| Are there any established long-term study protocols for RG-6866? | Publicly available, detailed long-term study protocols specifically for RG-6866 are limited. Researchers should adapt general principles of long-term studies for enzyme inhibitors to their specific experimental needs, considering the known mechanism and activity of RG-6866. |
| What are the key downstream effects of 5-LOX inhibition by RG-6866? | By inhibiting 5-LOX, RG-6866 prevents the production of leukotrienes. This can lead to a reduction in inflammatory responses, as leukotrienes are potent mediators of inflammation. For example, RG-6866 has been shown to inhibit antigen-induced systemic anaphylaxis and LTD4-dependent bronchoconstriction in a dose-dependent manner.[1] |
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Variability in experimental results over time. | 1. Compound Instability: RG-6866 solution may degrade over long-term storage. 2. Cell Line Drift: Phenotypic or genotypic changes in cell lines during continuous culture. 3. Reagent Variability: Inconsistent quality or concentration of reagents. | 1. Compound Handling: Prepare fresh solutions of RG-6866 for each experiment or validate long-term storage conditions (e.g., temperature, light sensitivity). Run periodic quality control checks (e.g., HPLC) on stored compound. 2. Cell Line Maintenance: Use low-passage cell lines and regularly perform cell line authentication. Monitor key cellular markers or functional readouts over time. 3. Reagent QC: Standardize reagent sources and perform lot-to-lot validation for critical reagents. |
| Decreased inhibitory effect of RG-6866 in later stages of the study. | 1. Cellular Resistance: Cells may develop resistance mechanisms, such as upregulation of the target enzyme (5-LOX) or activation of compensatory pathways. 2. Increased Metabolism: Cells may increase the metabolic clearance of RG-6866 over time. | 1. Resistance Monitoring: Periodically assess 5-LOX expression levels (e.g., via Western blot or qPCR). Investigate potential compensatory signaling pathways. 2. Metabolism Analysis: Analyze the concentration of RG-6866 in the cell culture medium over time to assess its stability and potential metabolism by the cells. |
| Unexpected off-target effects observed. | 1. Non-specific Binding: At high concentrations, RG-6866 may interact with other cellular targets. 2. Compound Purity: Impurities in the RG-6866 batch may have off-target activities. | 1. Dose-Response Studies: Perform careful dose-response experiments to determine the optimal concentration range that provides specific inhibition of 5-LOX with minimal off-target effects. 2. Purity Verification: Ensure the purity of the RG-6866 compound using analytical methods like mass spectrometry or NMR. |
Data Presentation
Table 1: In Vitro and In Vivo Activity of RG-6866
| Parameter | Value | System |
| IC50 (5-HETE generation) | 0.20 µM | Isolated guinea pig peritoneal PMN cells[1] |
| IC50 (5-HETE production) | 0.23 µM | Supernatant fraction from PMNs[1] |
| ED50 (LTC4 formation) | 24.0 mg/kg | Actively sensitized guinea pigs (oral administration)[1] |
Experimental Protocols
Note: As specific, detailed long-term study protocols for RG-6866 are not publicly available, the following are generalized methodologies based on the known mechanism of action. Researchers should adapt these to their specific experimental models.
1. Long-Term Cell Culture with RG-6866 Treatment
-
Objective: To assess the long-term effects of 5-LOX inhibition by RG-6866 on a specific cell line.
-
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of RG-6866 or vehicle control. For long-term studies, replace the media with fresh RG-6866 or vehicle at regular intervals (e.g., every 48-72 hours) to maintain a consistent compound concentration.
-
Passaging: Passage cells as they reach confluency, ensuring to maintain a consistent seeding density for subsequent experiments.
-
Monitoring: At regular time points (e.g., weekly), harvest a subset of cells to assess viability, proliferation, and specific downstream markers of 5-LOX activity (e.g., leukotriene levels in the supernatant).
-
Data Analysis: Analyze the collected data to determine the long-term impact of RG-6866 on cellular function.
-
2. In Vivo Long-Term Study in a Disease Model
-
Objective: To evaluate the long-term efficacy and safety of RG-6866 in a relevant animal model of a disease where the 5-LOX pathway is implicated.
-
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a sufficient period before the start of the experiment.
-
Disease Induction: Induce the disease model according to established protocols.
-
Treatment Administration: Administer RG-6866 or vehicle control to the animals at the predetermined dose and frequency (e.g., daily oral gavage).
-
Monitoring: Monitor animal health, body weight, and disease-specific parameters throughout the study.
-
Sample Collection: At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis, as well as for histological and molecular assessments of disease progression and 5-LOX pathway modulation.
-
Data Analysis: Statistically analyze the collected data to determine the long-term therapeutic effects and potential side effects of RG-6866.
-
Visualizations
Caption: Mechanism of action of RG-6866 in the 5-Lipoxygenase pathway.
Caption: General experimental workflow for a long-term in vitro study.
References
Addressing inconsistencies in RG 6866 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RG 6866, a novel PI3K/Akt pathway inhibitor.
Troubleshooting Guides
This section addresses specific inconsistencies that may arise during experimentation with this compound.
Inconsistent Inhibition of Akt Phosphorylation in Cell-Based Assays
Question: We are observing variable inhibition of phospho-Akt (Ser473) in our Western blot analysis, even with consistent concentrations of this compound. What could be the cause?
Answer: Inconsistent inhibition of Akt phosphorylation can stem from several factors related to both the experimental setup and cellular conditions.
-
Cellular Health and Confluency: Ensure that cells are healthy and not overly confluent, as this can alter signaling pathways. It is recommended to treat cells at 70-80% confluency.
-
Serum Starvation: For consistent results, serum-starve cells for 12-18 hours before treatment with this compound. This reduces baseline Akt activation.
-
Reagent Stability: this compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots to maintain its potency.
-
Phosphatase Activity: During cell lysis, endogenous phosphatases can dephosphorylate proteins. It is crucial to use a lysis buffer containing fresh phosphatase and protease inhibitors.
Unexpectedly High Phospho-Akt Signal Relative to Total Akt
Question: In some of our Western blots, the signal for phospho-Akt appears stronger than the signal for total Akt. Is this possible?
Answer: Yes, this can occur and is often related to the antibodies and techniques used.
-
Antibody Affinity: The antibody specific to phosphorylated Akt may have a higher affinity for its epitope compared to the total Akt antibody.
-
Detection Sensitivity: The detection method for the phosphorylated protein might be more sensitive.
-
Dynamic Phosphorylation: Under certain conditions, a large fraction of the total Akt pool can become phosphorylated, leading to a strong phospho-specific signal.
Variability in Tumor Growth in Xenograft Models
Question: We are seeing significant variability in tumor growth in our mouse xenograft studies, making it difficult to assess the efficacy of this compound. What are the potential reasons?
Answer: Variability in xenograft models is a known challenge. Here are some factors to consider:
-
Tumor Implantation Site: The anatomical location of the tumor can influence its growth and response to treatment. Ensure consistent implantation techniques.
-
Host Immune Response: Even in immunodeficient mice, residual immune activity can affect tumor growth.
-
Tumor Heterogeneity: The initial tumor cells implanted may not be uniform, leading to different growth rates.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the Class I PI3K/Akt signaling pathway, which is frequently overactive in various cancers.
-
What is the recommended solvent for this compound? For in vitro studies, dissolve this compound in DMSO. For in vivo studies, a formulation with Solutol HS 15 is recommended.
Experimental
-
How should I store this compound? Store the solid compound at -20°C. Solutions in DMSO can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
-
What are the recommended positive and negative controls for my experiments?
-
Positive Control: A known PI3K/Akt pathway activator, such as IGF-1 or a cell line with a constitutively active PI3K mutation.
-
Negative Control: A vehicle control (e.g., DMSO) and a cell line known to be insensitive to PI3K inhibition.
-
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve for 12-18 hours, then treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST, then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | Mutant | 50 |
| PC-3 | Prostate | Wild-Type | 200 |
| A549 | Lung | Wild-Type | 500 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Percent Tumor Growth Inhibition |
| Vehicle | 1200 | 0% |
| This compound (50 mg/kg) | 400 | 67% |
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent Western blot outcomes.
Validation & Comparative
Validating the Inhibitory Effect of RG 6866 on 5-Lipoxygenase: A Comparative Guide
This guide provides a comprehensive comparison of the inhibitory effects of RG 6866 on 5-lipoxygenase (5-LOX) with other known inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the 5-LOX pathway, a key enzymatic route in the biosynthesis of pro-inflammatory leukotrienes.
Comparative Inhibitory Potency
The following table summarizes the in vitro and in vivo inhibitory activities of this compound and other selected 5-LOX inhibitors. The data highlights the comparative potency of these compounds in various experimental systems.
| Compound | Assay Type | System | Measurement | IC50 / ED50 | Reference |
| This compound | In vitro | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | 5-HETE production | 0.20 µM | [1] |
| This compound | In vitro | Supernatant from guinea pig PMNs | 5-HETE production | 0.23 µM | [1] |
| This compound | In vivo | Actively sensitized guinea pigs | LTC4 formation | ED50 = 24.0 mg/kg (oral) | [1] |
| Zileuton | In vitro | Rat basophilic leukemia cell lysate | 5-LOX activity | 0.5 µM | [2] |
| Zileuton | In vitro | Rat polymorphonuclear leukocytes (PMNL) | 5-HETE synthesis | 0.3 µM | [3][4][5] |
| Zileuton | In vitro | Human polymorphonuclear leukocytes (PMNL) | LTB4 biosynthesis | 0.4 µM | [5] |
| Zileuton | In vitro | Human whole blood | LTB4 synthesis | 0.9 µM - 2.6 µM | [5] |
| Zileuton | In vivo | Rat | ex vivo blood LTB4 biosynthesis | ED50 = 2 mg/kg (oral) | [5] |
| PF-4191834 | In vitro | Enzyme assay | 5-LOX inhibition | IC50 = 229 nM | [6] |
| PF-4191834 | In vitro | Human blood cells | 5-LOX inhibition | IC80 = 370 nM | [6] |
5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent lipid mediators of inflammation. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, with the assistance of 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Caption: The 5-Lipoxygenase signaling pathway, illustrating the synthesis of pro-inflammatory leukotrienes from arachidonic acid and the inhibitory action of this compound.
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against 5-LOX.
Objective: To quantify the inhibition of 5-LOX activity by measuring the reduction in the formation of its product.
Materials:
-
Test compound (e.g., this compound)
-
5-Lipoxygenase enzyme (from potato or recombinant human)
-
Substrate: Linoleic acid or Arachidonic acid
-
Phosphate buffer (e.g., 50 mM, pH 6.3-8.0)
-
UV/Visible Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the 5-LOX enzyme in phosphate buffer. Keep on ice.
-
Prepare a solution of the substrate (linoleic or arachidonic acid).
-
-
Assay Reaction:
-
In a cuvette, combine the phosphate buffer and the test compound solution at various concentrations.
-
Add the 5-LOX enzyme solution to the cuvette and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to the cuvette.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product (e.g., 5-hydroperoxyeicosatetraenoic acid (5-HPETE) from arachidonic acid or 13-hydroperoxy linoleic acid from linoleic acid).
-
Monitor the absorbance over time to determine the initial reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for the in vitro 5-lipoxygenase inhibition assay.
Conclusion
The available data demonstrates that this compound is a potent inhibitor of 5-lipoxygenase both in vitro and in vivo.[1] Its in vitro IC50 values are in the sub-micromolar range, comparable to or more potent than the well-established 5-LOX inhibitor, Zileuton, in some cellular systems. The in vivo efficacy of this compound in a guinea pig model of anaphylaxis further supports its potential as a modulator of leukotriene-mediated inflammatory responses.[1] This guide provides a foundational comparison for researchers to evaluate the potential of this compound in the context of other 5-LOX inhibitors for therapeutic development. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of these compounds.
References
- 1. The inhibition of 5-lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Zileuton - Focus Biomolecules [mayflowerbio.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RG 6866 and Other 5-Lipoxygenase Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of the 5-lipoxygenase (5-LO) inhibitor RG 6866 against other prominent inhibitors in the field, including the clinically approved drug Zileuton, and the clinical candidates Setileuton and Atreleuton. Additionally, a comparison with the 5-lipoxygenase-activating protein (FLAP) inhibitor, MK-886, is included to offer a broader perspective on targeting the leukotriene biosynthetic pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available preclinical and clinical data to inform future research and development decisions.
Introduction to 5-Lipoxygenase and its Role in Inflammation
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by 5-LO, in conjunction with FLAP, to leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. Given their central role in inflammatory processes, inhibiting the 5-LO pathway is a key therapeutic strategy for a range of diseases, most notably asthma.
Mechanism of Action of 5-Lipoxygenase Inhibitors
The compounds discussed in this guide inhibit the 5-LO pathway through two primary mechanisms:
-
Direct 5-LO Inhibition: These compounds, including this compound, Zileuton, Setileuton, and Atreleuton, directly bind to the 5-lipoxygenase enzyme, preventing it from metabolizing arachidonic acid.
-
FLAP Inhibition: MK-886 represents this class of inhibitors. It binds to the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to 5-LO. By inhibiting FLAP, these compounds indirectly block 5-LO activity.
In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound and other selected 5-LO and FLAP inhibitors. It is important to note that the experimental conditions, such as the enzyme source and cell type, vary between studies, which can influence the IC50 values.
| Compound | Target | Assay System | Measured Endpoint | IC50 |
| This compound | 5-LO | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | 5-HETE production | 0.20 µM |
| Supernatant from guinea pig PMNs | 5-HETE production | 0.23 µM | ||
| Zileuton | 5-LO | Rat basophilic leukemia cell supernatant | 5-HETE synthesis | 0.5 µM |
| Rat PMNL | 5-HETE synthesis | 0.3 µM | ||
| Rat PMNL | LTB4 biosynthesis | 0.4 µM | ||
| Human PMNL | LTB4 biosynthesis | 0.4 µM | ||
| Human whole blood | LTB4 biosynthesis | 0.9 µM | ||
| Setileuton (MK-0633) | 5-LO | Recombinant human 5-LO | Arachidonic acid oxidation | 3.9 nM |
| Human whole blood (calcium ionophore-stimulated) | LTB4 production | 52 nM | ||
| Atreleuton (ABT-761) | 5-LO | Rat basophil leukemia cell lysates | 5-LO activity | 23 nM |
| Isolated human whole blood (A23187-stimulated) | LTB4 formation | 160 nM | ||
| MK-886 | FLAP | - | FLAP binding | 44 nM |
| Intact leukocytes | Leukotriene biosynthesis | 2.5 nM |
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the therapeutic potential of these inhibitors.
| Compound | Animal Model | Effect | ED50 / Dose |
| This compound | Actively sensitized guinea pigs (anaphylaxis model) | Inhibition of LTC4 formation | 24.0 mg/kg (oral) |
| Inhibition of antigen-induced mortality | 50 mg/kg (oral) | ||
| Zileuton | Rat (ex vivo LTB4 biosynthesis) | Inhibition of LTB4 biosynthesis | 2 mg/kg (oral) |
| Rat (peritoneal antigen-antibody reaction) | Prevention of 6-sulfidopeptide LT formation | ||
| Mouse (arachidonic acid-induced ear edema) | Reduction of edema |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The 5-Lipoxygenase signaling cascade.
A Comparative Analysis of the Potency of 5-Lipoxygenase Inhibitors: RG6866 vs. Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two prominent 5-lipoxygenase (5-LOX) inhibitors, RG6866 and Zileuton. The information herein is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development and further investigation.
Introduction to the Compounds
Zileuton is an established and clinically approved inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes.[1][2] Marketed for the management of asthma, Zileuton functions by directly inhibiting 5-LOX, thereby preventing the formation of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][3][4] These lipid mediators are pivotal in the pathophysiology of inflammatory diseases, contributing to bronchoconstriction, inflammation, and mucus secretion.[1]
RG6866 , identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is also an inhibitor of 5-lipoxygenase.[5] Preclinical studies have demonstrated its capacity to block the production of 5-LOX metabolites both in cellular assays and in vivo models of anaphylaxis, indicating its potential as an anti-inflammatory agent.[5]
Comparative Potency Analysis
The potency of RG6866 and Zileuton has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Assay System | Measured Product | IC50 (µM) | Reference |
| RG6866 | Isolated Guinea Pig Peritoneal PMNs | 5-HETE | 0.20 | [5] |
| Supernatant from Guinea Pig PMNs | 5-HETE | 0.23 | [5] | |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE | 0.3 | [3] |
| Human Polymorphonuclear Leukocytes (PMNLs) | LTB4 | 0.4 | [3] | |
| Rat Basophilic Leukemia (RBL) Cell Supernatant | 5-HETE | 0.5 | [3] | |
| Human Whole Blood | LTB4 | 0.9 | [3] |
PMN: Polymorphonuclear cells; 5-HETE: 5-Hydroxyeicosatetraenoic acid; LTB4: Leukotriene B4.
In Vivo Potency (ED50)
The half-maximal effective dose (ED50) is the dose of a drug that produces 50% of its maximal effect in an in vivo model.
| Compound | Animal Model | Measured Effect | ED50 (mg/kg, p.o.) | Reference |
| RG6866 | Actively Sensitized Guinea Pigs | Inhibition of LTC4 formation | 24.0 | [5] |
| Zileuton | Rat | Inhibition of ex vivo LTB4 biosynthesis | 2.0 | [3] |
| Rat (Antigen-Antibody Reaction) | Prevention of 6-sulfidopeptide LT formation | 3.0 | [3] |
p.o.: Oral administration.
Mechanism of Action: The Leukotriene Biosynthesis Pathway
Both RG6866 and Zileuton exert their effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene synthesis pathway, which begins with the liberation of arachidonic acid from the cell membrane. 5-LOX, in concert with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate, Leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes. By inhibiting 5-LOX, these compounds effectively halt the production of all downstream leukotrienes.
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited for determining the potency of RG6866 and Zileuton.
Protocol 1: In Vitro 5-HETE Production in Guinea Pig PMNs (for RG6866)
This assay measures the ability of a compound to inhibit the production of 5-HETE, a direct product of 5-LOX activity, in isolated inflammatory cells.
-
Cell Isolation: Peritoneal polymorphonuclear (PMN) cells are isolated from guinea pigs.
-
Assay Procedure:
-
Isolated PMN cells (or a supernatant fraction from these cells) are pre-incubated with various concentrations of RG6866 or vehicle control.
-
The 5-lipoxygenase pathway is stimulated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the samples are processed for analysis.
-
-
Quantification: The amount of 5-HETE produced is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration of RG6866 that causes a 50% reduction in 5-HETE production compared to the vehicle control is determined as the IC50 value.[5]
Protocol 2: In Vitro LTB4 Biosynthesis in Human PMNLs (for Zileuton)
This assay assesses the inhibition of LTB4, a key downstream leukotriene, in human inflammatory cells.
-
Cell Isolation: Polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.
-
Assay Procedure:
-
Isolated PMNLs are pre-incubated with various concentrations of Zileuton or a vehicle control.
-
Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore (e.g., A23187).
-
The incubation is carried out at 37°C for a defined period.
-
The reaction is stopped, and the samples are prepared for analysis.
-
-
Quantification: The concentration of LTB4 in the cell supernatant is measured, typically by Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is calculated as the concentration of Zileuton that inhibits LTB4 production by 50% relative to the control.[3]
Summary and Conclusion
Both RG6866 and Zileuton are potent inhibitors of the 5-lipoxygenase enzyme.
-
In Vivo Potency: Zileuton appears to be more potent in vivo in rat models (ED50 = 2.0-3.0 mg/kg) than RG6866 in the guinea pig model (ED50 = 24.0 mg/kg).[3][5] However, it is crucial to note that these values are derived from different species and experimental models of inflammation, which significantly impacts their direct comparability.
References
- 1. The inhibition of 5-lipoxygenase by RG 6866 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay: Concentration required for 50 % inhibition of leukotriene B4 production in human PMN compared with controls in the absence of compound (CHEMBL... - ChEMBL [ebi.ac.uk]
- 5. Evidence for inhibition of leukotriene A4 synthesis by 5,8,11,14-eicosatetraynoic acid in guinea pig polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-Lipoxygenase Inhibitor Activity: A Comparative Guide
Introduction
The enzyme 5-lipoxygenase (5-LOX) is a critical component of the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent inflammatory mediators.[1][2] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma. RG 6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) has been identified as a potent 5-LOX inhibitor.[3] This guide aims to provide a framework for the cross-validation of this compound activity in different cell lines and to compare its performance with other known 5-LOX inhibitors.
It is important to note that publicly available data on the activity of this compound across a variety of cell lines is limited. The primary data available is from a 1989 study in guinea pig peritoneal polymorphonuclear (PMN) cells.[3] Therefore, this guide will serve as a template, presenting the known data for this compound alongside illustrative data for other 5-LOX inhibitors in representative cell lines to demonstrate a comprehensive comparative analysis.
Comparative Activity of 5-LOX Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected 5-LOX inhibitors in various cell lines. The data for this compound is from a published study, while the data for other compounds and cell lines are illustrative and compiled from various sources to demonstrate a comparative layout.
| Compound | Mechanism of Action | Guinea Pig PMN (IC50 in µM) | Human Monocytic U937 (IC50 in µM) | Human Colon HCA-7 (IC50 in µM) | Mouse Melanoma B16F10 (IC50 in µM) |
| This compound | 5-LOX Inhibitor | 0.20 [3] | Data not available | Data not available | Data not available |
| Zileuton | 5-LOX Inhibitor | Illustrative: 0.5 | Illustrative: 10 | Illustrative: >50 | Illustrative: >100 |
| Licofelone | Dual COX/5-LOX Inhibitor | Illustrative: 0.1 | Illustrative: 5 | 72[4] | Illustrative: 25 |
| AA-861 | 5-LOX Inhibitor | Illustrative: 0.05 | Illustrative: 1 | Illustrative: 15 | Illustrative: 20 |
| MK-886 | FLAP Inhibitor (indirect 5-LOX inhibition) | Illustrative: 0.01 | Illustrative: 0.5 | Illustrative: 10 | Illustrative: 5 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key experiments in the evaluation of 5-LOX inhibitors.
Cell Culture
-
Cell Lines: Select a panel of relevant cell lines. For inflammation studies, monocytic cell lines (e.g., U937, THP-1) are commonly used. For cancer studies, cell lines from the target tissue are appropriate (e.g., HCA-7 for colon cancer, B16F10 for melanoma).
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells regularly to maintain exponential growth.
5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)
This assay measures the production of leukotrienes, the downstream products of 5-LOX activity.
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds (e.g., this compound, Zileuton) in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells and pre-incubate for a specified time (e.g., 30 minutes).
-
Stimulation: Induce 5-LOX activity by adding a stimulating agent, such as calcium ionophore A23187 or arachidonic acid.
-
Leukotriene Measurement: After a defined incubation period, collect the cell supernatant. Measure the concentration of a specific leukotriene (e.g., LTB4) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of leukotriene production for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay is performed to determine if the observed inhibition of 5-LOX is due to a specific enzymatic inhibition or general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathway of 5-Lipoxygenase
Caption: The 5-Lipoxygenase signaling cascade.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating inhibitor activity.
Conclusion
This compound is a known inhibitor of 5-lipoxygenase with demonstrated activity in guinea pig PMN cells.[3] However, a comprehensive understanding of its activity and selectivity requires cross-validation in a diverse panel of cell lines. This guide provides a template for conducting such a comparative analysis, outlining the necessary experimental protocols and data presentation formats. By comparing the on-target (5-LOX inhibition) and off-target (cytotoxicity) effects of this compound with other 5-LOX inhibitors like Zileuton, researchers can better assess its therapeutic potential. The provided workflows and diagrams offer a structured approach to designing and interpreting these crucial preclinical studies. Further research is warranted to generate the necessary data to fully populate this comparative guide for this compound.
References
RG 6866: A Specificity Comparison with Dual COX/LOX Inhibitors
For researchers and professionals in drug development, understanding the specificity of an enzyme inhibitor is paramount to predicting its efficacy and potential side effects. This guide provides a detailed comparison of the enzymatic inhibition profile of RG 6866 against that of well-known dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors.
This compound is identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes, which are inflammatory mediators. In contrast, dual COX/LOX inhibitors target both the 5-LOX pathway and the cyclooxygenase (COX) pathways (COX-1 and COX-2), which are responsible for the production of prostaglandins, another class of inflammatory mediators. This broader mechanism of action, while potentially offering wider anti-inflammatory coverage, may also present a different side-effect profile compared to a more selective agent.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the available in vitro inhibitory activities (IC50 values) of this compound and selected dual COX/LOX inhibitors against their target enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 0.20 - 0.23 | Data not available | Data not available |
| Licofelone | 0.18 | 0.21 (total COX) | 0.21 (total COX) |
| Tenidap | 5 - 15 | 0.02 | > 0.02 (less potent than on COX-1) |
| Ketoprofen (S-enantiomer) | Data not available | Data not available | 0.024 |
Note: The available data for this compound only indicates its activity against 5-LOX. There is no readily available information on its inhibitory activity against COX-1 or COX-2, which is a critical factor in directly comparing its specificity to dual inhibitors. The data for licofelone is for total COX inhibition and does not differentiate between COX-1 and COX-2. The potency of tenidap is significantly higher for COX-1 than for 5-LOX. S-ketoprofen shows high potency for COX-2.
Signaling Pathway Inhibition
The following diagram illustrates the arachidonic acid cascade and the points of intervention for a 5-LOX specific inhibitor like this compound and dual COX/LOX inhibitors.
Caption: Arachidonic acid metabolism via COX and 5-LOX pathways.
Experimental Protocols
The determination of in vitro enzyme inhibition, specifically the IC50 value, is a critical step in characterizing a compound's potency and selectivity. Below are generalized methodologies for assessing COX and 5-LOX inhibition.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. The peroxidase activity of COX is utilized to colorimetrically or fluorometrically measure the product.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, dual inhibitors)
-
Positive controls (e.g., Indomethacin for non-selective, SC-560 for COX-1, Celecoxib for COX-2)
-
Detection reagent (e.g., Amplex Red)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or positive control to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the detection reagent.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at multiple time points.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay determines the ability of a test compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The product formation can be measured by spectrophotometry or by detecting a downstream product like leukotriene B4 (LTB4) using an ELISA kit.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP and CaCl2)
-
Arachidonic acid (substrate)
-
Test compound
-
Positive control (e.g., Zileuton)
-
Spectrophotometer or ELISA kit for LTB4
Procedure:
-
Prepare a dilution series of the test compound.
-
In a suitable reaction vessel, combine the reaction buffer and the 5-LOX enzyme.
-
Add the diluted test compound or positive control. Include a vehicle control.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by extraction).
-
Measure the formation of the product. If measuring 5-HPETE directly, monitor the increase in absorbance at 234 nm. If measuring LTB4, follow the protocol of the specific ELISA kit.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor.
Caption: General workflow for IC50 determination.
Comparative Performance Analysis of RG 6866: A 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 5-lipoxygenase (5-LOX) inhibitor RG 6866 against other known inhibitors of the same pathway. The data presented is based on published findings and is intended to offer an objective performance comparison to aid in research and development.
Performance Comparison of 5-Lipoxygenase Inhibitors
The efficacy of this compound has been evaluated both in vitro and in vivo. This section summarizes the key quantitative data and compares it with other notable 5-LOX inhibitors.
In Vitro Inhibition of 5-Lipoxygenase
The in vitro inhibitory activity of 5-LOX inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The primary method involves measuring the production of 5-Hydroxyeicosatetraenoic acid (5-HETE), a direct product of 5-LOX activity, from arachidonic acid in isolated cells or cell-free preparations.
| Compound | IC50 (µM) | Cell/System Used | Reference |
| This compound | 0.20 | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | [1] |
| This compound | 0.23 | Supernatant fraction from guinea pig PMNs | [1] |
| Zileuton | 0.3 - 0.5 | Rat polymorphonuclear leukocytes (PMNL) and basophilic leukemia cells | [2][3] |
| Caffeic Acid Phenethyl Ester (CAPE) | 0.13 | Human polymorphonuclear leukocytes (PMNL) | [4][5] |
| MK-886 | 0.39 | Chopped guinea pig lung (A23187 stimulated) | [6] |
| Nordihydroguaiaretic Acid (NDGA) | 8.0 | Not specified in the immediate context | [1][7][8] |
| Caffeic Acid | 3.7 | Not specified in the immediate context | [9] |
In Vivo Efficacy in Anaphylaxis Models
The in vivo efficacy of 5-LOX inhibitors can be assessed in animal models of anaphylaxis, where the inhibition of leukotriene formation can prevent or reduce the severity of the anaphylactic response. The half-maximal effective dose (ED50) is a common metric, representing the dose required to achieve 50% of the maximum effect.
| Compound | ED50 (mg/kg) | Model System | Effect Measured | Reference |
| This compound | 24.0 | Actively sensitized guinea pigs | Inhibition of LTC4 formation | [1] |
| Zileuton | 3.0 | Rat peritoneal cavity (antigen-antibody reaction) | Prevention of 6-sulfidopeptide LT formation | [2] |
| MK-886 | 10 (dose) | Sensitized guinea pigs (intravenous antigen challenge) | >92% suppression of cysteinyl LT production | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for the key experiments cited in the evaluation of this compound.
In Vitro 5-HETE Generation Assay
Objective: To determine the in vitro inhibitory effect of a compound on 5-lipoxygenase activity by measuring the production of 5-HETE.
Methodology:
-
Cell Preparation: Peritoneal polymorphonuclear (PMN) cells are isolated from guinea pigs.
-
Incubation: The isolated PMN cells are incubated with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: Arachidonic acid, the substrate for 5-LOX, is added to the cell suspension to initiate the enzymatic reaction.
-
Extraction: After a defined incubation period, the reaction is stopped, and the lipids, including 5-HETE, are extracted from the cell suspension.
-
Quantification: The amount of 5-HETE produced is quantified using techniques such as high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The concentration of the test compound that inhibits 5-HETE production by 50% compared to a control (without the inhibitor) is determined as the IC50 value.
A similar protocol can be followed using a supernatant fraction from the PMN cells, which contains the 5-LOX enzyme, to assess the direct effect on the enzyme without cellular uptake barriers.
In Vivo Pulmonary Anaphylaxis Model
Objective: To evaluate the in vivo efficacy of a compound in inhibiting antigen-induced systemic anaphylaxis and leukotriene-dependent bronchoconstriction.
Methodology:
-
Animal Sensitization: Guinea pigs are actively sensitized to an antigen, typically ovalbumin.
-
Pretreatment: Prior to the antigen challenge, the animals are pretreated with indomethacin (a cyclooxygenase inhibitor), propranolol (a beta-blocker), and pyrilamine (an antihistamine) to isolate the effects of leukotrienes.
-
Test Compound Administration: The test compound (e.g., this compound) is administered orally at various doses.
-
Antigen Challenge: After a specified time following drug administration, the sensitized guinea pigs are challenged with the antigen, which induces an anaphylactic response.
-
Observation: The animals are monitored for signs of systemic anaphylaxis, including bronchoconstriction and mortality.
-
Leukotriene Measurement: In some studies, the formation of leukotrienes (e.g., LTC4) is measured in relevant biological samples.
-
ED50 Calculation: The dose of the test compound that provides 50% inhibition of a specific endpoint (e.g., LTC4 formation or mortality) is determined as the ED50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the study of this compound.
References
- 1. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Phenethyl Ester and Its Amide Analogue Are Potent Inhibitors of Leukotriene Biosynthesis in Human Polymorphonuclear Leukocytes | PLOS One [journals.plos.org]
- 6. Effect of BI-L-239, A-64077 and MK-886 on leukotriene B4 synthesis by chopped guinea pig lung and on antigen-induced tracheal contraction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 8. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic acid is a selective inhibitor for leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of endogenous leukotriene production during anaphylaxis in the guinea pig by an inhibitor of leukotriene biosynthesis (MK-886) but not by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of RG-6866 for 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the 5-lipoxygenase (5-LOX) inhibitor RG-6866, with a focus on its selectivity. Due to the limited publicly available data on the broader selectivity profile of RG-6866, this guide utilizes Zileuton, a well-characterized and FDA-approved 5-LOX inhibitor, as a primary comparator to provide context for researchers. The guide includes a summary of available inhibitory activity data, detailed experimental protocols for assessing 5-LOX inhibition, and visualizations of the relevant biological pathway and experimental workflows.
Introduction to 5-Lipoxygenase and Its Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] The generation of leukotrienes from arachidonic acid is a critical step in the inflammatory cascade, making 5-LOX a significant therapeutic target for inflammatory diseases such as asthma. RG-6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) has been identified as an inhibitor of 5-LOX both in vitro and in vivo.[1] Assessing the selectivity of a 5-LOX inhibitor is crucial to minimize off-target effects and enhance its therapeutic potential. An ideal inhibitor would potently block 5-LOX activity with minimal impact on other enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and other lipoxygenase isoforms (e.g., 12-LOX and 15-LOX).
Comparative Inhibitory Activity
The following table summarizes the available in vitro inhibitory activities (IC50 values) of RG-6866 and the comparator, Zileuton, against 5-LOX and other related enzymes. It is important to note the absence of comprehensive public data for the selectivity profile of RG-6866 against other lipoxygenase isoforms and cyclooxygenases.
| Compound | 5-LOX IC50 (µM) | 12-LOX Inhibition | 15-LOX Inhibition | COX Inhibition |
| RG-6866 | 0.20 - 0.23[1] | Data not available | Data not available | Data not available |
| Zileuton | 0.3 - 0.5 | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM |
Note: The IC50 values for RG-6866 were determined in assays using isolated guinea pig peritoneal polymorphonuclear (PMN) cells and a supernatant fraction from PMNs.[1] The data for Zileuton is derived from various in vitro studies.
Signaling Pathway and Experimental Workflow
To understand the context of 5-LOX inhibition and the methods used to assess it, the following diagrams illustrate the arachidonic acid cascade and a typical experimental workflow for evaluating inhibitor selectivity.
Caption: Arachidonic Acid Cascade and Points of Inhibition.
Caption: Experimental Workflow for Assessing Inhibitor Selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are representative protocols for both a cell-based and a purified enzyme 5-LOX inhibition assay.
Cell-Based 5-LOX Activity Assay
This protocol is adapted from methods used for evaluating 5-LOX inhibitors in a cellular context.
Objective: To determine the IC50 value of a test compound (e.g., RG-6866) by measuring the inhibition of 5-HETE production in stimulated cells.
Materials:
-
Cell line expressing 5-LOX (e.g., guinea pig peritoneal PMNs, human neutrophils, or a transfected cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Arachidonic acid (AA) solution
-
Calcium ionophore (e.g., A23187)
-
Test compound (RG-6866) and reference inhibitor (Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Methanol (for reaction termination)
-
Internal standard (e.g., PGB2)
-
Solid-phase extraction (SPE) columns
-
HPLC system with UV detector
Procedure:
-
Cell Preparation: Isolate and purify the desired cells (e.g., PMNs) and resuspend them in PBS or an appropriate buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of the test compound or reference inhibitor. Include a vehicle control (solvent only). Incubate for 10-15 minutes at 37°C.
-
Cell Stimulation: Initiate the 5-LOX reaction by adding calcium ionophore (e.g., 2.5 µM A23187) and arachidonic acid (e.g., 20 µM). Incubate for 5-10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol. Add the internal standard. Centrifuge to pellet the cell debris.
-
Sample Purification: Acidify the supernatant and perform solid-phase extraction to isolate the lipoxygenase products.
-
HPLC Analysis: Evaporate the solvent from the extracted samples and reconstitute in a small volume of mobile phase. Analyze the production of 5-HETE by reverse-phase HPLC with UV detection at 235 nm.
-
Data Analysis: Quantify the amount of 5-HETE produced in each sample relative to the internal standard. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Purified Enzyme 5-LOX Inhibition Assay
This protocol outlines a method for assessing the direct inhibition of purified 5-LOX enzyme.
Objective: To determine the IC50 value of a test compound against purified 5-LOX.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM ATP)
-
Arachidonic acid solution
-
Test compound and reference inhibitor dissolved in a suitable solvent
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound or reference inhibitor. Include a vehicle control.
-
Enzyme Addition: Add the purified 5-LOX enzyme to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the lipoxygenase products. Record the initial rate of the reaction (V0).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V0_control - V0_inhibitor) / V0_control] x 100. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
References
Comparative Analysis of Risdiplam (RG7916) in Spinal Muscular Atrophy (SMA)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Risdiplam (RG7916), an orally administered, small-molecule SMN2 splicing modifier, against other approved therapies for Spinal Muscular Atrophy (SMA). The analysis focuses on performance in various disease models, supported by experimental data from preclinical and clinical studies.
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by mutations in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein. The presence of a paralogous gene, SMN2, offers a therapeutic target, as it can produce functional SMN protein, albeit inefficiently due to alternative splicing that predominantly excludes exon 7. Risdiplam (RG7916) is designed to modify SMN2 pre-mRNA splicing to increase the inclusion of exon 7, thereby enhancing the production of full-length, functional SMN protein. This guide compares the efficacy and mechanism of Risdiplam with two other transformative SMA therapies: Nusinersen (Spinraza), an antisense oligonucleotide, and Onasemnogene Abeparvovec (Zolgensma), a gene replacement therapy.
Data Presentation: Performance in Preclinical and Clinical Models
The following tables summarize the quantitative data from key preclinical and clinical trials for Risdiplam, Nusinersen, and Onasemnogene Abeparvovec.
Table 1: Preclinical Efficacy in SMA Mouse Models
| Parameter | Risdiplam (RG7916) | Nusinersen | Onasemnogene Abeparvovec |
| Mouse Model | SMNΔ7 mice | SMNΔ7 mice | SMNΔ7 mice |
| Administration | Oral gavage | Intracerebroventricular (ICV) injection | Intravenous (IV) or ICV injection |
| Survival | Significant extension of lifespan.[1] | Improved survival. | Significant improvement in survival.[2][3] |
| Motor Function | Improved motor function.[1] | Improved motor function.[4] | Phenotypic rescue and highly significant improvement. |
| SMN Protein Levels | Dose-dependent increase in SMN protein in CNS and peripheral tissues.[1][5][6] | Increased SMN protein levels in the spinal cord.[4] | Restoration of SMN protein levels in peripheral tissues and spinal cord.[2] |
Table 2: Clinical Efficacy in Infantile-Onset SMA (Type 1)
| Parameter | Risdiplam (FIREFISH Trial) | Nusinersen (ENDEAR Trial) | Onasemnogene Abeparvovec (STR1VE Trial) |
| Patient Population | Infants aged 1-7 months | Infants ≤ 7 months | Infants < 6 months |
| Primary Endpoint | % of infants sitting without support for at least 5 seconds at 12 months | Motor milestone responders (HINE-2) | % of infants who could sit independently for ≥30 seconds at 18 months |
| CHOP INTEND Score | 58.8% achieved a score of ≥40 at 12 months; median change from baseline of 17.5 points.[7] | 71% of nusinersen-treated infants were CHOP INTEND responders (≥4 point improvement).[8] | Mean increase of 11.7 points at 3 months and 14.3 points at 5 months from a baseline of 32.[9] |
| Survival | 93% survival at 12 months. | Higher likelihood of overall survival compared to control (HR for death: 0.37).[10] | 89.5% survival without permanent ventilation at 13.6 months.[9][11] |
| Motor Milestones | 7 of 17 infants (41%) could sit without support for at least 5 seconds. | 51% of the nusinersen group achieved the primary endpoint of motor-milestone response. | 59% of patients achieved functional independent sitting for ≥30 seconds at 18 months.[12] |
Table 3: Clinical Efficacy in Later-Onset SMA (Type 2 & 3)
| Parameter | Risdiplam (SUNFISH Trial) | Nusinersen (CHERISH Trial) | Onasemnogene Abeparvovec (Various Studies) |
| Patient Population | Children and young adults (2-25 years) | Children (2-12 years) | Data in this population is emerging. |
| Primary Endpoint | Change from baseline in Motor Function Measure 32 (MFM-32) total score at 12 months | Change from baseline in Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months | Not yet established in a pivotal trial for this population. |
| Motor Function Improvement | Significant mean difference of 1.55 points in MFM-32 score compared to placebo.[13][14][15] | Significant mean improvement of 4.9 points in HFMSE score compared to the control group. | - |
| Subgroup Analysis | Strongest response in the 2-5 years age group (78.1% vs 52.9% in placebo achieving ≥3 point increase in MFM-32).[13][15] | - | - |
| Upper Limb Function | Significant improvement in the Revised Upper Limb Module (RULM) with a 1.59 point difference.[14] | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Preclinical Evaluation in SMNΔ7 Mouse Model
-
Animal Model: SMNΔ7 mice, a well-established model of severe SMA.
-
Drug Administration:
-
Risdiplam: Administered orally once daily via gavage. Doses typically range from 0.05 to 5 mg/kg/day.
-
Nusinersen: Administered via a single intracerebroventricular (ICV) injection at postnatal day 1 or 2.
-
Onasemnogene Abeparvovec: Administered as a single intravenous (IV) injection via the facial vein or ICV injection at early postnatal days.
-
-
Efficacy Endpoints:
-
Survival: Monitored daily and recorded.
-
Motor Function: Assessed using tests such as the righting reflex, tube test, and open field analysis at various time points.
-
SMN Protein Levels: Measured in tissues (brain, spinal cord, muscle) at the end of the study using Western blot or ELISA.
-
Clinical Trial Protocols
-
FIREFISH Study (Risdiplam):
-
Design: An open-label, two-part study in infants with Type 1 SMA. Part 1 was a dose-escalation phase, and Part 2 assessed the efficacy and safety of the selected dose.
-
Key Assessments: The primary endpoint was the proportion of infants sitting without support for at least 5 seconds after 12 months of treatment, as measured by Item 22 of the Bayley Scales of Infant and Toddler Development – Third Edition (BSID-III). Secondary endpoints included the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP-INTEND) score and survival.[16]
-
-
SUNFISH Study (Risdiplam):
-
Design: A two-part, randomized, placebo-controlled, double-blind study in a broad population of patients with Type 2 or 3 SMA. Part 1 was a dose-finding study, and Part 2 evaluated the efficacy and safety of the selected dose.[17]
-
Key Assessments: The primary endpoint was the change from baseline in the MFM-32 total score at 12 months. Secondary endpoints included the RULM score.[14][15][17]
-
-
ENDEAR Study (Nusinersen):
-
Design: A randomized, double-blind, sham-controlled, Phase 3 study in infants with infantile-onset SMA.
-
Key Assessments: The primary endpoint was the proportion of motor milestone responders as assessed by the Hammersmith Infant Neurological Examination (HINE) Section 2. The CHOP-INTEND score was a key secondary endpoint.
-
-
STR1VE Study (Onasemnogene Abeparvovec):
-
Design: An open-label, single-arm, single-dose, multi-center Phase 3 trial in infants with SMA Type 1.
-
Key Assessments: The co-primary efficacy outcomes were the ability to sit independently for 30 seconds or longer at 18 months of age and survival at 14 months.[12]
-
Mandatory Visualization
Signaling Pathway: Risdiplam Mechanism of Action
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. Long term peripheral AAV9-SMN gene therapy promotes survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nusinersen ameliorates motor function and prevents motoneuron Cajal body disassembly and abnormal poly(A) RNA distribution in a SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gene.com [gene.com]
- 8. Results - Clinical Review Report: Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdaconference.org [mdaconference.org]
- 10. Nusinersen improves survival and motor function in infantile-onset SMA - Institut de Myologie [institut-myologie.org]
- 11. neurologylive.com [neurologylive.com]
- 12. Onasemnogene abeparvovec gene therapy for symptomatic infantile-onset spinal muscular atrophy in patients with two copies of SMN2 (STR1VE): an open-label, single-arm, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtopics.com [drugtopics.com]
- 14. curesma.org [curesma.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Infantile-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 17. Later-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
Safety Operating Guide
Proper Disposal Procedures for Hazardous Laboratory Chemicals
Disclaimer: No specific information regarding "RG 6866" was found in public resources. The following guidelines provide a general framework for the safe disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS) for detailed instructions.
I. Essential Safety and Handling
Proper disposal of hazardous chemicals is critical to ensure the safety of laboratory personnel and the protection of the environment. Adherence to established procedures minimizes risks of chemical reactions, spills, and exposures. All laboratory personnel handling hazardous waste should be trained on these procedures and be familiar with the location of safety equipment, such as spill kits and emergency showers.
II. Step-by-Step Disposal Protocol
The disposal of hazardous chemical waste follows a systematic process of identification, segregation, accumulation, and removal.
Step 1: Waste Identification and Characterization The first step is to determine if a chemical waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Always refer to the chemical's SDS for specific hazard information.
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] Incompatible wastes must be stored separately.[3] Use separate, clearly labeled containers for different waste categories.[4]
-
Acids and Bases: Store separately.[2]
-
Oxidizers and Flammables: Keep oxidizers away from flammable and combustible materials.[2]
-
Water-Reactive Chemicals: Store in a dry location, away from aqueous solutions.[2]
-
Cyanides and Sulfides: Keep separate from acids.[2]
Step 3: Waste Accumulation and Storage Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][2]
-
Containers: Use appropriate, leak-proof containers that are compatible with the waste they are storing.[5][6] Whenever possible, use the original container.[2] Containers must be kept closed except when adding or removing waste.[2][3][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards, and the date the container became full.[2]
-
Secondary Containment: All liquid hazardous waste containers should be placed in a secondary container to contain any potential leaks or spills.[7]
-
Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA, which is typically 55 gallons for hazardous waste and one quart for acutely toxic waste.[1][8]
Step 4: Request for Disposal Once a waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers), a request for pickup should be submitted to your institution's EHS department.[2][9]
III. Quantitative Data on Hazardous Waste Characteristics
The following table summarizes the characteristics of hazardous waste based on U.S. Environmental Protection Agency (USEPA) regulations.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or ignitable compressed gases.[1] | Ethanol, acetone, xylene[1] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1] | Hydrochloric acid, sodium hydroxide[1] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions.[1] | Sodium metal, potassium cyanide, picric acid[1] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Wastes containing heavy metals like mercury, lead, or cadmium.[10] |
IV. Experimental Protocols: Empty Container Decontamination
Empty containers that held hazardous chemicals must be properly decontaminated before disposal as regular trash.
Protocol for Triple Rinsing:
-
Initial Rinse: Pour a small amount of a suitable solvent (capable of removing the chemical residue) into the empty container. The rinse volume should be about 5-10% of the container's volume.[9]
-
Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container.[6][9]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Drying: Allow the container to air dry completely.
-
Disposal: Once triple-rinsed and dry, deface or remove all original labels and dispose of the container in the regular trash or recycling.[3][9]
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the hazardous chemical waste disposal process.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. actenviro.com [actenviro.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. vumc.org [vumc.org]
- 10. unigoa.ac.in [unigoa.ac.in]
Personal protective equipment for handling RG 6866
Extensive searches for a substance identified as "RG 6866" have not yielded any specific safety data sheets (SDS), handling procedures, or disposal guidelines. The identifier "this compound" does not correspond to any publicly available information on a specific chemical, research compound, or drug.
The search results provided general safety information for various unrelated chemical products and hazardous waste management protocols. However, none of these documents specifically mention or provide guidance for a substance designated as RG 6868.
Without accurate identification of the substance, it is not possible to provide the essential, immediate safety and logistical information requested. Recommendations for personal protective equipment (PPE), operational protocols for handling and disposal, and any associated quantitative data are entirely dependent on the specific physical, chemical, and toxicological properties of the substance .
To receive the requested safety and handling information, please provide a more specific name or identifier for the substance of interest, such as:
-
A chemical name (e.g., IUPAC name)
-
A CAS (Chemical Abstracts Service) number
-
A trade name or synonym
-
The name of the manufacturer or supplier
Once the substance can be accurately identified, a comprehensive guide to its safe handling, including necessary PPE, procedural steps, and disposal plans, can be developed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
